Piericidin A
Description
This compound has been reported in Streptomyces, Streptomyces anthocyanicus, and Streptomyces lividans with data available.
pyridine-substituted fatty alcohol antibiotic; minor descriptor (75-85); on-line & Index Medicus search ANTIBIOTICS (75-85); RN given refers to (S-(R*,R*-(all-E)))-isome
Structure
3D Structure
Properties
IUPAC Name |
2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-10,12-13,15,19,22,27H,11,14H2,1-8H3,(H,26,28)/b12-10+,16-13+,17-15+,18-9+/t19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLGCDSLCDDALX-LKGBESRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880044 | |
| Record name | Piericidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2738-64-9 | |
| Record name | Piericidin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piericidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piericidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl]-5,6-dimethoxy-3-methylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIERICIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VT513UJ9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Piericidin A on Mitochondrial Complex I
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intersection of Bioenergetics and Inhibition
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the colossal entry point of the electron transport chain (ETC), playing a pivotal role in cellular respiration.[1] This enzyme harnesses the energy from NADH oxidation to reduce ubiquinone (Coenzyme Q) and concurrently pumps protons across the inner mitochondrial membrane, establishing the proton-motive force essential for ATP synthesis.[1] Given its critical function, Complex I is a significant target for both therapeutic intervention and toxicological studies.
Piericidin A, a natural product derived from Streptomyces species, is a potent and highly specific inhibitor of Complex I.[2][3] Its structural similarity to the native substrate, ubiquinone, makes it an invaluable tool for dissecting the mechanisms of Complex I function and dysfunction.[3] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on Complex I, detailing its binding site, inhibitory kinetics, and the downstream cellular consequences, supported by experimental methodologies and quantitative data.
The this compound Binding Site: A Competitive Occupation
Structural and biochemical studies have unequivocally identified that this compound acts as a competitive inhibitor, binding within the long, hydrophobic ubiquinone-binding channel of Complex I. This binding event physically obstructs the passage and reduction of ubiquinone, effectively halting electron flow from the terminal iron-sulfur cluster N2 to ubiquinone.
The inhibitor's binding pocket is located at a critical interface between the hydrophilic peripheral arm and the membrane-embedded domain of Complex I. High-resolution cryogenic electron microscopy (cryo-EM) has revealed that the piericidin molecule nestles in a cavity formed by several core subunits, most notably NDUFS2 and NDUFS7.
Key amino acid residues form critical interactions that stabilize this compound within the binding site. These interactions are crucial for its high-affinity binding.
Table 1: Key Amino Acid Residues in the this compound Binding Site of Mammalian Complex I
| Subunit | Residue | Type of Interaction with this compound |
| NDUFS2 | Tyrosine (Y108) | Hydrogen bonding with the head group of the inhibitor |
| NDUFS2 | Histidine (H59) | Interaction with the inhibitor's head group |
| NDUFS7 | Phenylalanine (F224) | Hydrophobic interactions with the inhibitor's tail |
| ND1 | Arginine (R274) | Potential electrostatic interactions in the binding channel |
Interestingly, some studies suggest a "cork-in-bottle" mechanism where two inhibitor molecules may bind end-to-end within the long substrate-binding channel, completely occluding it. This two-site binding model is consistent with early inhibitor binding experiments and may explain the potent inhibitory effect of this compound.
Mechanism of Inhibition: Arresting the Electron Relay
The binding of this compound induces a state of enzymatic arrest. As a structural analog of ubiquinone, its pyridine head group mimics the benzoquinone ring of the native substrate, while its hydrophobic tail occupies the channel typically filled by the isoprenoid tail of ubiquinone. This competitive binding prevents the reduction of ubiquinone, thereby interrupting the electron flow from NADH.
The primary consequences of this inhibition are:
-
Blocked Electron Transport: The transfer of electrons from the Fe-S cluster N2 to ubiquinone is halted.
-
Cessation of Proton Pumping: The conformational changes required for proton translocation, which are coupled to ubiquinone reduction, are prevented.
-
Increased NADH/NAD+ Ratio: The blockage of NADH oxidation leads to an accumulation of NADH and a depletion of NAD+.
Figure 1: Competitive inhibition of ubiquinone (UQ) binding by this compound at the Complex I Q-site.
Quantitative Analysis of this compound Inhibition
The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 of this compound can vary depending on the cell type, species, and experimental conditions.
Table 2: Inhibitory Potency (IC50) of this compound
| Cell Line / Organism | IC50 Value | Experimental Context |
| Tn5B1-4 cells | 0.061 µM (61 nM) | Cell viability assay |
| HT-29 cells (etoposide-resistant) | 7.7 nM | Cell death induction in glucose-deprived conditions |
| HepG2 cells | 233.97 µM | Cell viability assay |
| Hek293 cells | 228.96 µM | Cell viability assay |
| Bovine heart mitochondria | Low nanomolar range | General observation for natural inhibitors |
The significant variation in IC50 values across different cell lines highlights the influence of cellular metabolism and membrane composition on the apparent potency of the inhibitor.
Experimental Protocols for Studying this compound-Complex I Interaction
A multi-faceted experimental approach is required to fully characterize the interaction between this compound and Complex I.
Figure 2: Workflow for investigating the mechanism of a Complex I inhibitor like this compound.
Protocol 1: Measurement of Complex I Enzymatic Activity (Spectrophotometric Assay)
This protocol measures the NADH:ubiquinone oxidoreductase activity of Complex I by monitoring the oxidation of NADH.
-
Principle: Complex I activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. To ensure specificity, the assay is run in the presence and absence of a known Complex I inhibitor (like rotenone or this compound itself) to quantify the specific activity. A ubiquinone analog, such as decylubiquinone, is often used as the electron acceptor.
-
Reagents and Buffers:
-
Mitochondrial Isolation Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 1.5 mM MgCl2, 1 mM EGTA, 50 mM HEPES, 100 mM sucrose)
-
Assay Buffer (e.g., 25 mM potassium phosphate pH 7.2, 5 mM MgCl2)
-
NADH solution (freshly prepared, ~5 mM stock)
-
Decylubiquinone solution (in ethanol or DMSO)
-
This compound stock solution (in DMSO)
-
Bovine Serum Albumin (BSA) to improve solubility of reagents.
-
-
Procedure:
-
Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., Bradford or BCA assay).
-
In a quartz cuvette or 96-well UV-transparent plate, add the Assay Buffer.
-
Add the mitochondrial sample (e.g., 30-50 µg of protein).
-
Add decylubiquinone to a final concentration of ~70 µM.
-
For IC50 determination, add varying concentrations of this compound to different wells/cuvettes. Include a control with no inhibitor.
-
Pre-incubate the mixture for 2-5 minutes at room temperature.
-
Initiate the reaction by adding NADH to a final concentration of ~200 µM.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔAbs/min).
-
The this compound-sensitive activity is the difference between the rate in the absence and presence of a saturating concentration of the inhibitor.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Protocol 2: Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) for this compound.
-
Principle: A radiolabeled form of this compound (or a competitive ligand) is incubated with a preparation of mitochondria or purified Complex I. The amount of radioligand bound to the complex is measured after separating the bound from the free ligand, typically by filtration.
-
Key Methodologies:
-
Membrane Preparation: Isolate mitochondrial membranes containing Complex I.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled ("cold") this compound (for competition assays) or with increasing concentrations of the radioligand (for saturation assays).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Saturation Assay: Plotting bound radioligand versus free radioligand concentration allows for the determination of Bmax and Kd.
-
Competition Assay: Plotting the percentage of bound radioligand against the concentration of the unlabeled competitor yields an IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique for determining the high-resolution structure of protein complexes like Complex I with bound inhibitors.
-
Principle: A purified sample of the protein-inhibitor complex is rapidly frozen in a thin layer of vitreous ice. This preserves the native structure. A transmission electron microscope is then used to acquire thousands of images of the randomly oriented particles, which are computationally processed to reconstruct a 3D model.
-
Key Steps:
-
Sample Preparation: Purify Complex I and incubate it with a saturating concentration of this compound.
-
Grid Preparation: Apply a small volume of the sample to a cryo-EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane.
-
Data Collection: Image the frozen grids using a high-end transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and model building to generate a high-resolution atomic model of the this compound-bound Complex I.
-
Downstream Cellular Effects of Complex I Inhibition
The inhibition of Complex I by this compound initiates a cascade of cellular events stemming from the disruption of mitochondrial bioenergetics.
-
Decreased ATP Synthesis: The halt in proton pumping collapses the proton-motive force, leading to a severe reduction in ATP production via oxidative phosphorylation.
-
Generation of Reactive Oxygen Species (ROS): While this compound blocks the forward flow of electrons to ubiquinone, it can increase the production of superoxide (a type of ROS). This is thought to occur because the block causes electrons to "back up" within the complex, leading to the reduction of molecular oxygen at the FMN site or other early Fe-S clusters. This compound is classified as a "Class A" inhibitor, which is known to increase ROS production.
-
Induction of Apoptosis: Prolonged and severe mitochondrial dysfunction, characterized by ATP depletion and high oxidative stress, can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to caspase activation and programmed cell death.
Figure 3: Downstream cellular effects resulting from Complex I inhibition by this compound.
Conclusion and Future Directions
This compound is a quintessential tool for mitochondrial research. Its well-defined mechanism as a potent, competitive inhibitor of the ubiquinone-binding site of Complex I allows for precise manipulation of the electron transport chain. The detailed structural and functional understanding of its action, as outlined in this guide, provides a solid foundation for its use in studying the intricate workings of Complex I in both health and disease.
Future research will likely focus on leveraging this knowledge for therapeutic development. While this compound itself is too toxic for clinical use, its binding site represents a validated target. The design of novel inhibitors that exploit the specific molecular interactions within the Q-channel could lead to new treatments for cancers that rely on oxidative phosphorylation or other metabolic disorders. The experimental frameworks presented here will be instrumental in the discovery and characterization of such next-generation Complex I modulators.
References
The Biological Fountainhead of Piericidin A: A Technical Guide to its Streptomyces Origins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological source of Piericidin A, a potent and versatile polyketide antibiotic. The focus of this document is on the diverse species of Streptomyces bacteria that serve as the natural factories for this valuable compound and its derivatives. This guide provides a comprehensive overview of the producing organisms, quantitative production data, detailed experimental protocols for isolation and purification, and a visualization of the biosynthetic pathways and experimental workflows.
Streptomyces: The Prolific Producers of this compound
This compound, a potent inhibitor of the mitochondrial electron transport chain, was first isolated from Streptomyces mobaraensis.[1] Since its discovery, a variety of other Streptomyces species, inhabiting diverse ecological niches from terrestrial soils to marine sediments, have been identified as producers of this compound and a rich array of its structural analogs. These microorganisms are the cornerstone of both natural product discovery and the potential for biotechnological production of piericidins for applications in agriculture and medicine.
Known this compound-producing Streptomyces species include:
-
Streptomyces mobaraensis : The original source of this compound.[1]
-
Streptomyces psammoticus : A mangrove sediment-derived strain known for producing a diverse range of piericidin derivatives.[2]
-
Streptomyces pactum : This species is notable for producing a wide variety of piericidin analogs.[3]
-
Streptomyces piomogeues var. Hangzhouwanensis : A known producer of Piericidin A1, with established genetic information on its biosynthetic cluster.[4]
-
Marine-derived Streptomyces sp. : Various unidentified species isolated from marine environments have been shown to produce novel piericidins.
-
Streptomyces sp. BRA-035 : An isolate from the zoantharian Palythoa variabilis that produces Piericidin A1.
Quantitative Production of Piericidins
The yield of this compound and its derivatives can vary significantly depending on the Streptomyces strain and the fermentation conditions employed. The following tables summarize available quantitative data on piericidin production.
| Piericidin Derivative | Producing Organism | Fermentation Volume | Approximate Yield (mg) | Reference |
| Piericidin A1 | Streptomyces pactum | 10 L | 100 | |
| Piericidin A2 | Streptomyces pactum | 10 L | 50 | |
| Piericidin A3 | Streptomyces pactum | 10 L | 20 | |
| Piericidin A4 | Streptomyces pactum | 10 L | 10 | |
| Piericidin B1 | Streptomyces pactum | 10 L | 300 | |
| Piericidin B2 | Streptomyces pactum | 10 L | 150 | |
| Piericidin B3 | Streptomyces pactum | 10 L | 70 | |
| Piericidin B4 | Streptomyces pactum | 10 L | 30 | |
| Piericidin C1 | Streptomyces pactum | 10 L | 200 | |
| Piericidin C2 | Streptomyces pactum | 10 L | 100 | |
| Piericidin C3 | Streptomyces pactum | 10 L | 40 | |
| Piericidin C4 | Streptomyces pactum | 10 L | 20 | |
| Piericidin D1 | Streptomyces pactum | 10 L | 50 | |
| Piericidin D2 | Streptomyces pactum | 10 L | 25 | |
| Piericidin D3 | Streptomyces pactum | 10 L | 10 | |
| Piericidin D4 | Streptomyces pactum | 10 L | 5 |
| Strain Modification | Relative Production Increase | Reference |
| Overexpression of pieR in S. piomogeues var. Hangzhouwanensis | 2.3-fold improvement |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of this compound-producing Streptomyces and the subsequent extraction and purification of the target compounds.
Fermentation Protocol
This protocol is a generalized procedure based on methods reported for Streptomyces psammoticus and other piericidin-producing strains.
-
Seed Culture Preparation:
-
Inoculate a loopful of a pure culture of the Streptomyces strain into a 250 mL flask containing 50 mL of seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.
-
-
Production Culture:
-
Transfer the seed culture (e.g., 5% v/v) into a larger production flask or a fermenter containing the production medium. A representative production medium for Streptomyces psammoticus consists of: 2.5 g cotton seed meal, 1 g soluble starch, 1 g glucose, 0.3 g yeast extract, and 0.5 g CaCO₃ per 100 mL of distilled water, with the pH adjusted to 4.0.
-
Incubate the production culture at 28°C with agitation (e.g., 180 rpm) for 5-7 days. The optimal fermentation time can be determined by monitoring the production of this compound using analytical techniques such as HPLC.
-
Extraction and Purification Protocol
This protocol outlines the general steps for extracting and purifying this compound from the fermentation broth.
-
Harvesting the Mycelia:
-
After the fermentation period, harvest the mycelia by centrifugation (e.g., 4000 rpm for 20 minutes). The supernatant can also be tested for extracellular piericidins.
-
-
Extraction:
-
Extract the mycelial cake multiple times with an organic solvent such as ethyl acetate or methanol. Sonication can be employed to enhance the extraction efficiency.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water.
-
Monitor the fractions for the presence of this compound using a UV detector (typically at wavelengths around 230-240 nm) and collect the corresponding peaks.
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing the Molecular Machinery and Processes
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its production and isolation.
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound in Streptomyces.
Experimental Workflow for this compound Production
Caption: Experimental workflow for this compound production.
References
Piericidin A: A Technical Guide to its Discovery, Mechanism, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piericidin A, a naturally occurring polyketide antibiotic, has garnered significant scientific interest since its discovery due to its potent biological activities. Isolated from various Streptomyces species, this microbial metabolite is a powerful inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquitone oxidoreductase). Its structural resemblance to the electron carrier ubiquinone allows it to competitively inhibit this crucial enzyme, leading to a cascade of cellular effects. This technical guide provides an in-depth exploration of the discovery and history of this compound, its detailed mechanism of action, and its diverse applications in scientific research. The document includes a comprehensive summary of its biological activity, detailed experimental protocols for its study, and visualizations of its biosynthetic and cellular signaling pathways.
Discovery and History
The journey of this compound began in the early 1960s, a period often referred to as the "Golden Age of Antibiotics"[1]. Japanese scientists Saburo Tamura, Nobutaka Takahashi, and their colleagues were actively screening for novel insecticides from microbial sources. In 1963, they successfully isolated a potent insecticidal compound from the mycelia of Streptomyces mobaraensis.[2] They named this new compound "this compound".[2][3]
Following its initial discovery, research focused on elucidating its chemical structure and understanding its mode of action. By 1966, the chemical structure of this compound was successfully determined.[3] Subsequent studies in the late 1960s revealed its primary mechanism of action as a potent inhibitor of mitochondrial electron transport, specifically targeting the NADH dehydrogenase complex (Complex I).
Over the decades, research on this compound has expanded significantly. Its structural and functional similarities to ubiquinone have made it a valuable tool for studying mitochondrial respiration. Furthermore, its diverse biological activities, including antimicrobial, cytotoxic, and neurotoxic effects, have opened up avenues for its potential application in various fields of biomedical research and drug development.
Physicochemical Properties
This compound is a lipophilic molecule with the chemical formula C₂₅H₃₇NO₄ and a molecular weight of 415.6 g/mol . Its structure features a substituted α-pyridone ring linked to a long, unsaturated polyketide side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-[(2E,5E,7E,9R,10R,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
| CAS Number | 2738-64-9 |
| Molecular Formula | C₂₅H₃₇NO₄ |
| Molecular Weight | 415.6 g/mol |
| Appearance | Pale yellow oil |
| Solubility | Soluble in ethanol, methanol, DMSO, and other organic solvents. Poorly soluble in water. |
Biosynthesis of this compound
This compound is a polyketide, a class of natural products synthesized by a series of Claisen condensations. Its biosynthesis is orchestrated by a modular Type I polyketide synthase (PKS) system encoded by a biosynthetic gene cluster (BGC) found in various Streptomyces species. The core polyketide chain is assembled from simple building blocks such as acetyl-CoA, propionyl-CoA, and isopropyl-CoA.
Following the assembly of the polyketide backbone by the PKS modules, a series of post-PKS tailoring enzymes modify the structure to yield the final this compound molecule. These modifications include hydroxylations and methylations. For instance, the methyltransferase gene pieB2 has been identified as being responsible for a specific methylation step in the biosynthesis of Piericidin A1.
Below is a simplified representation of the this compound biosynthetic pathway.
Mechanism of Action and Biological Activity
The primary mechanism of action of this compound is the potent and specific inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).
Inhibition of Mitochondrial Complex I
This compound's structural similarity to the ubiquinone (Coenzyme Q) molecule allows it to bind to the ubiquinone binding site of Complex I. This binding is competitive and prevents the reduction of ubiquinone to ubiquinol, thereby blocking the transfer of electrons from NADH to the subsequent components of the electron transport chain.
Antimicrobial Activity
While initially investigated for its insecticidal properties, this compound also exhibits antimicrobial activity against a range of microorganisms. However, its potency varies significantly across different species.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | >100 | |
| Staphylococcus aureus | FDA 209P | >100 | |
| Bacillus subtilis | ATCC 6633 | >100 | |
| Escherichia coli | NIHJ | >100 | |
| Pseudomonas aeruginosa | ATCC 27853 | >100 | |
| Pseudomonas aeruginosa | IFO 13725 | >100 | |
| Klebsiella pneumoniae | ATCC 29655 | >100 | |
| Chromobacterium violaceum | CV026 | >100 | |
| Micrococcus luteus | ATCC 9341 | >100 |
Note: The available data suggests that this compound has weak direct antibacterial activity against the tested strains at concentrations up to 100 µg/mL. Its effects on other microbial processes, such as quorum sensing, may be more significant.
Cytotoxic Activity
This compound demonstrates significant cytotoxic effects against various cancer cell lines, which is largely attributed to its ability to induce apoptosis through the disruption of mitochondrial function.
Table 3: Cytotoxic Activity (IC₅₀) of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 0.003 | |
| NB4 | Acute Promyelocytic Leukemia | 0.037 | |
| A549 | Lung Cancer | 0.56 | |
| H1975 | Lung Cancer | 0.49 | |
| Tn5B1-4 | Insect (Spodoptera frugiperda) | 0.061 | |
| HepG2 | Liver Cancer | 233.97 | |
| HEK293 | Human Embryonic Kidney | 228.96 | |
| OS-RC-2 | Renal Cell Carcinoma | - | |
| HL-60 | Leukemia | <0.1 | |
| K-562 | Leukemia | 5.5 | |
| ACHN | Renal Cell Carcinoma | 2.3 |
Effects on Cellular Signaling Pathways
The disruption of mitochondrial function and the subsequent increase in ROS by this compound can modulate various cellular signaling pathways, including those involved in inflammation and apoptosis.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. ROS produced as a result of Complex I inhibition can act as second messengers, leading to the activation of the IKK complex. This, in turn, results in the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for regulating a wide range of cellular processes. Oxidative stress induced by this compound can lead to the phosphorylation and activation of JNK and p38, which are typically associated with stress responses and apoptosis. The effect on the ERK pathway can be more complex and cell-type dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of this compound: Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.
Materials:
-
Target cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound prepared by serial dilution in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mitochondrial Complex I Inhibition Assay
The activity of mitochondrial Complex I can be measured by monitoring the decrease in absorbance due to the oxidation of NADH.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, containing 5 mM MgCl₂)
-
NADH solution
-
Coenzyme Q₁ (ubiquinone analog) solution
-
This compound stock solution (in DMSO)
-
Rotenone (another Complex I inhibitor, for comparison)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the isolated mitochondria or SMPs.
-
Inhibitor Addition: Add the desired concentration of this compound (or rotenone as a positive control) to the cuvette and incubate for a short period to allow for binding to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using the spectrophotometer. The rate of NADH oxidation is proportional to the activity of Complex I.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The inhibitory effect of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in its absence (vehicle control). The IC₅₀ value for Complex I inhibition can be determined by measuring the activity at various concentrations of this compound.
Conclusion
This compound continues to be a molecule of significant interest in the scientific community. Its well-defined mechanism of action as a potent inhibitor of mitochondrial Complex I makes it an invaluable tool for studying cellular respiration and mitochondrial dysfunction. Its broad spectrum of biological activities, from insecticidal to cytotoxic, highlights its potential as a lead compound for the development of new therapeutic agents. The detailed protocols and pathway diagrams provided in this technical guide are intended to facilitate further research into the fascinating biology of this compound and to aid in the exploration of its full therapeutic and scientific potential. Further research is warranted to fully elucidate its antimicrobial spectrum, to explore its effects on a wider range of cellular signaling pathways, and to investigate its potential for in vivo applications.
References
Piericidin A: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidin A, a naturally occurring polyketide produced by various Streptomyces species, has garnered significant attention in the scientific community for its potent biological activities. Structurally, it features a substituted 4-pyridinol core linked to a long, methylated polyketide side chain, bearing a striking resemblance to the headgroup and isoprenoid tail of coenzyme Q (ubiquinone). This structural mimicry is the basis for its primary mechanism of action: the potent and specific inhibition of NADH-ubiquinone oxidoreductase, also known as Mitochondrial Complex I, a critical enzyme in the electron transport chain.[1] The inhibition of Complex I disrupts cellular respiration and ATP production, leading to a cascade of downstream effects that culminate in cell death. This potent cytotoxicity has positioned this compound and its analogs as promising candidates for development as insecticides, antimicrobial agents, and particularly as anti-cancer therapeutics.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its biological activity, outlining key experimental protocols for its study, and visualizing the intricate signaling pathways it modulates.
Core Structure and Mechanism of Action
The biological activity of this compound is intrinsically linked to its unique chemical architecture. The 4-pyridinol ring, particularly in its pyridone tautomer form, is thought to mimic the benzoquinone headgroup of ubiquinone, allowing it to competitively bind to the Q-binding site of Complex I.[3] The extended and stereochemically defined polyketide side chain mimics the lipophilic isoprenoid tail of ubiquinone, facilitating its entry into the mitochondrial membrane and interaction with the hydrophobic Q-binding pocket of the enzyme.[3]
The inhibition of Complex I by this compound has profound consequences for cellular homeostasis. By blocking the transfer of electrons from NADH to ubiquinone, it curtails the pumping of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force required for ATP synthesis. This energy crisis, coupled with the increased production of reactive oxygen species (ROS) from the stalled electron transport chain, triggers downstream signaling pathways that can lead to programmed cell death, or apoptosis.
Structure-Activity Relationship of this compound and its Analogs
Systematic modification of the this compound scaffold has provided valuable insights into the structural features crucial for its potent biological activity. The following sections and tables summarize the key SAR findings based on modifications to the pyridyl headgroup and the polyketide side chain.
Data Presentation: Quantitative SAR Data
The following tables summarize the quantitative data on the inhibitory activity of this compound and its analogs against Mitochondrial Complex I and their cytotoxic effects on various cancer cell lines.
Table 1: Inhibition of Mitochondrial Complex I by this compound Analogs
| Compound | Modification | IC50 (nM) for Complex I Inhibition | Ki (nM) for Complex I Inhibition | Reference |
| This compound | - | 3.7 | 0.6 - 1.0 | |
| Piericidin A1 | Natural analog | - | - | |
| Piericidin B1 | Natural analog, C10-OH epimer | - | - | |
| Analog with Farnesyl Side Chain | Simplified side chain | >500-fold less potent than this compound | - | |
| 4'-deshydroxypiericidin A1 | Removal of C4' hydroxyl group | Reduced potency | - | |
| 5'-desmethylpiericidin A1 | Removal of C5' methyl group | Reduced potency | - | |
| 4',5'-des(hydroxy,methyl)piericidin A1 | Removal of C4' hydroxyl and C5' methyl groups | 2-fold less potent than this compound | 9.0 | |
| Ubicidin | Piericidin ring with ubiquinone side chain | - | - |
Table 2: Cytotoxicity of this compound and its Analogs against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT-116 (Colon Carcinoma) | 0.020 | |
| This compound | PSN1 (Pancreatic Cancer) | 12.03 | |
| This compound | T98G (Glioblastoma) | >12.03 | |
| This compound | A549 (Lung Carcinoma) | >12.03 | |
| This compound | Tn5B1-4 (Insect Cells) | 0.061 | |
| This compound | HepG2 (Hepatocellular Carcinoma) | 233.97 | |
| This compound | Hek293 (Human Embryonic Kidney) | 228.96 | |
| Piericidin A1 | HCT-116 (Colon Carcinoma) | 0.005 | |
| Piericidin B1 | HCT-116 (Colon Carcinoma) | 0.006 | |
| C10-OH diastereomer | HCT-116 (Colon Carcinoma) | 0.075 | |
| C10 ketone analog | HCT-116 (Colon Carcinoma) | 0.600 | |
| ent-Piericidin A1 (unnatural enantiomer) | HCT-116 (Colon Carcinoma) | 0.700 | |
| Farnesyl side chain analog | HCT-116 (Colon Carcinoma) | 0.095 | |
| Analog lacking C5-C16 of side chain | HCT-116 (Colon Carcinoma) | 6.0 | |
| 4'-O-methylpiericidin A1 | HCT-116 (Colon Carcinoma) | 0.800 | |
| 4'-deshydroxypiericidin A1 | HCT-116 (Colon Carcinoma) | 0.800 | |
| 5'-desmethylpiericidin A1 | HCT-116 (Colon Carcinoma) | 2.5 | |
| 4',5'-des(hydroxy,methyl)piericidin A1 | HCT-116 (Colon Carcinoma) | 4.0 | |
| Piericidin L | OS-RC-2 (Renal Cancer) | 2.2 | |
| Piericidin M | OS-RC-2 (Renal Cancer) | 4.5 | |
| Piericidin N | HL-60 (Leukemia) | <0.1 | |
| Piericidin O | HL-60 (Leukemia) | <0.1 | |
| Piericidin P | HL-60 (Leukemia) | <0.1 | |
| 11-demethyl-glucothis compound | ACHN (Renal Cancer) | 2.3 | |
| 11-demethyl-glucothis compound | HL-60 (Leukemia) | 1.3 | |
| 11-demethyl-glucothis compound | K562 (Leukemia) | 5.5 |
Key Structure-Activity Relationship Insights:
-
The 4-Hydroxypyridyl Core is Crucial: Modification or removal of the 4'-hydroxyl group on the pyridyl ring generally leads to a significant reduction in both Complex I inhibitory activity and cytotoxicity. This hydroxyl group is believed to be critical for mimicking the hydroquinone form of coenzyme Q and for key interactions within the binding site.
-
The Polyketide Side Chain Dictates Potency and Selectivity: The length, rigidity, and stereochemistry of the side chain are major determinants of activity.
-
Length and Lipophilicity: An optimal length of the lipophilic side chain is necessary for potent inhibition. Truncated side chains lead to a dramatic loss of activity.
-
Stereochemistry: The natural stereochemistry of the side chain is important for optimal binding and activity. The unnatural enantiomer, ent-Piericidin A1, is significantly less potent.
-
Substituents: Modifications to the hydroxyl and methyl groups on the side chain can have a substantial impact on cytotoxicity.
-
-
Glycosylation Can Modulate Activity and Selectivity: The addition of sugar moieties to the this compound scaffold can alter its pharmacokinetic properties and cytotoxic profile, in some cases leading to increased selectivity for certain cancer cell lines.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activity of this compound and its analogs.
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria or submitochondrial particles. The assay spectrophotometrically monitors the oxidation of NADH.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
NADH solution (freshly prepared)
-
Ubiquinone analog (e.g., Coenzyme Q1 or decylubiquinone)
-
Detergent (e.g., n-dodecyl-β-D-maltoside) for solubilizing mitochondria
-
Complex I inhibitors (e.g., Rotenone, as a positive control)
-
This compound or analogs dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Isolate mitochondria from tissue or cells using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Mixture Preparation: In a microplate well or cuvette, add the assay buffer, the ubiquinone analog, and the mitochondrial sample.
-
Inhibitor Addition: Add the desired concentration of this compound, its analog, or the control inhibitor to the reaction mixture. Include a solvent control (e.g., DMSO). Incubate for a specific period to allow for inhibitor binding.
-
Initiation of Reaction: Start the reaction by adding a freshly prepared solution of NADH.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time. The rate of NADH oxidation is proportional to the Complex I activity.
-
Data Analysis: Calculate the rate of NADH oxidation for each condition. Express the activity as a percentage of the control (no inhibitor) and determine the IC50 value for each compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Logical Relationships
The biological effects of this compound extend beyond the direct inhibition of Complex I, triggering a complex network of downstream signaling events. The following diagrams, created using the DOT language, visualize these key pathways and relationships.
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the structure-activity relationship studies of this compound analogs.
Proposed Mechanism of Action of this compound
References
Piericidin A: A Dual Threat in Antibacterial and Anticancer Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piericidin A, a naturally occurring pyridinyl antibiotic produced by various Streptomyces species, has garnered significant attention for its potent biological activities. This technical guide provides a comprehensive overview of the antibacterial and anticancer properties of this compound, with a focus on its underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols. As a potent inhibitor of the mitochondrial electron transport chain's Complex I, this compound disrupts cellular respiration, leading to distinct cytotoxic effects in both bacterial and cancerous cells. This document aims to serve as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
The primary molecular target of this compound is the NADH-ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme complex of the mitochondrial electron transport chain.[1][2] Structurally similar to the natural substrate ubiquinone, this compound acts as a competitive inhibitor, binding to the ubiquinone binding site and effectively blocking the transfer of electrons from NADH.[3] This inhibition has profound downstream consequences for cellular bioenergetics and redox homeostasis.
The disruption of the electron transport chain by this compound leads to two major cellular events: a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[4] The impaired proton pumping across the inner mitochondrial membrane dissipates the mitochondrial membrane potential, hindering ATP production. Concurrently, the blockage of electron flow results in the accumulation of electrons within Complex I, which are then transferred to molecular oxygen, generating superoxide radicals and other ROS. This surge in oxidative stress inflicts damage upon cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis, in susceptible cells.
Antibacterial Properties
This compound exhibits a notable, albeit selective, antibacterial activity. Its primary mechanism in prokaryotes mirrors its action in eukaryotes: the inhibition of the bacterial NADH-ubiquinone oxidoreductase (a component of the bacterial respiratory chain).[1] This leads to a disruption of bacterial energy metabolism.
Beyond direct inhibition of respiration, this compound has been identified as a potent inhibitor of quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation. By interfering with QS signaling, this compound can attenuate the pathogenicity of certain bacteria without directly killing them, representing a promising anti-virulence strategy that may exert less selective pressure for resistance.
Quantitative Antibacterial Data
The available data on the minimum inhibitory concentration (MIC) of this compound against various bacterial strains is limited. However, some studies have provided insights into its activity spectrum.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa ATCC27853 | Negative | >100 |
Further research is required to establish a comprehensive MIC profile of this compound against a broader range of clinically relevant bacteria, including Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis, and other Gram-negative bacteria such as Escherichia coli.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first well of a row, add a specific volume of the this compound stock solution to achieve the highest desired concentration.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound.
-
Include a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
-
Anticancer Properties
This compound demonstrates potent cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis via the intrinsic, or mitochondrial, pathway.
Signaling Pathways in this compound-Induced Apoptosis
The inhibition of Complex I by this compound is the initiating event in a signaling cascade that culminates in apoptosis.
-
Mitochondrial Disruption: Inhibition of Complex I leads to the loss of mitochondrial membrane potential and increased ROS production.
-
Bcl-2 Family Regulation: this compound modulates the expression of Bcl-2 family proteins, key regulators of apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 proteolytically cleaves and activates effector caspases, most notably pro-caspase-3.
-
Apoptosis Execution: Activated caspase-3 is the primary executioner of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell death.
Quantitative Anticancer Data
This compound and its derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | Tn5B1-4 | Insect | 0.061 | |
| This compound | HepG2 | Liver | 233.97 | |
| This compound | Hek293 | Kidney | 228.96 | |
| This compound | HT-29 (etoposide-resistant) | Colon | 0.0077 | |
| Piericidin L | OS-RC-2 | Kidney | 2.2 | |
| Piericidin M | OS-RC-2 | Kidney | 4.5 | |
| Piericidin N | HL-60 | Leukemia | < 0.1 | |
| Piericidin O | HL-60 | Leukemia | < 0.1 | |
| Piericidin P | HL-60 | Leukemia | < 0.1 | |
| Piericidin Q | HL-60 | Leukemia | < 0.1 | |
| 11-demethyl-glucothis compound | ACHN | Kidney | 2.3 | |
| 11-demethyl-glucothis compound | HL-60 | Leukemia | 1.3 | |
| 11-demethyl-glucothis compound | K562 | Leukemia | 5.5 |
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol describes a method to quantify apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound for a predetermined time period. Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion and Future Directions
This compound presents a compelling profile as a dual-action agent with both antibacterial and anticancer potential. Its well-defined mechanism of action, centered on the inhibition of mitochondrial Complex I, provides a solid foundation for further investigation and development. While its anticancer properties are supported by a growing body of quantitative data and a clear understanding of the induced apoptotic pathways, its antibacterial spectrum requires more extensive characterization.
Future research should focus on:
-
Establishing a comprehensive MIC profile of this compound against a wide range of pathogenic bacteria, including antibiotic-resistant strains.
-
Elucidating the precise molecular interactions involved in its quorum sensing inhibitory activity.
-
Conducting in vivo studies to validate the anticancer efficacy and assess the pharmacokinetic and toxicological profiles of this compound and its derivatives.
-
Exploring structure-activity relationships to guide the synthesis of novel analogs with improved potency, selectivity, and drug-like properties.
The insights and methodologies presented in this technical guide are intended to facilitate these future endeavors, ultimately aiming to unlock the full therapeutic potential of this remarkable natural product.
References
Piericidin A: A Technical Guide to its Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piericidin A, a natural product isolated from Streptomyces mobaraensis, has demonstrated significant insecticidal properties. This technical guide provides an in-depth overview of the insecticidal activity of this compound, with a focus on its mechanism of action, target species, and the methodologies for its evaluation. This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4][5] This inhibition disrupts cellular respiration, leading to apoptosis and subsequent mortality in susceptible insect species. This document outlines key quantitative data, detailed experimental protocols for insect bioassays and mechanistic studies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data on the Biological Activity of this compound
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Organism | Cell Type | IC50 (µM) | Reference(s) |
| Tn5B1-4 | Trichoplusia ni (Cabbage looper) | Ovarian | 0.061 | |
| HepG2 | Homo sapiens | Liver carcinoma | 233.97 | |
| Hek293 | Homo sapiens | Embryonic kidney | 228.96 |
Table 2: In Vivo Insecticidal Activity of this compound
| Target Insect Species | Developmental Stage | Bioassay Method | LD50/LC50 | Reference(s) |
| Mythimna separata (Oriental armyworm) | Larvae | Not Specified | Data not available | |
| Aphis craccivora (Cowpea aphid) | Adult | Not Specified | Data not available |
Note: While the insecticidal activity against these species has been reported, specific LD50 and LC50 values have not been published in the reviewed literature. The protocols for determining these values are provided in Section 2.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound's insecticidal activity.
Insect Rearing Protocols
2.1.1. Rearing of Mythimna separata (Oriental Armyworm)
This protocol is adapted from established methods for rearing M. separata.
-
Host Plant: Young corn leaves (Zea mays), approximately 10-25 days after sowing, are used as the primary food source.
-
Colony Maintenance: A laboratory colony is maintained in a climate-controlled room at 25 ± 1°C, 70 ± 5% relative humidity, and a 12:12 hour (light:dark) photoperiod.
-
Oviposition: Adult moths are kept in oviposition cages (e.g., plastic containers 30 cm in diameter and 30 cm in height) covered with plastic film. A 10% honey solution is provided as a food source for the adults. Egg masses are collected from the surfaces within the cage.
-
Larval Rearing: Newly hatched larvae are transferred to Petri dishes or larger plastic containers with fresh corn leaves. The leaves should be replaced daily to prevent desiccation and fungal growth. Larvae are reared individually or in small groups to prevent cannibalism. The larval stage typically consists of six instars.
-
Pupation: Mature larvae will pupate in the provided substrate (e.g., sterile soil or tissue paper) at the bottom of the rearing container. Pupae are collected and kept in a separate container until adult emergence.
2.1.2. Rearing of Aphis craccivora (Cowpea Aphid)
This protocol is based on standard methods for aphid rearing.
-
Host Plant: Faba bean (Vicia faba) or cowpea (Vigna unguiculata) seedlings are used for maintaining the aphid culture.
-
Colony Maintenance: A stock culture is maintained in a laboratory at 20 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Initiation and Maintenance: A culture is initiated by placing several adult apterous aphids on young, healthy host plants within a ventilated cage. The aphids reproduce parthenogenetically. To maintain a continuous supply of aphids of a known age for bioassays, adult aphids are transferred to new, uninfested seedlings and allowed to reproduce for 24 hours. The adults are then removed, leaving a cohort of first-instar nymphs.
Insect Bioassay Protocols
2.2.1. Topical Application Bioassay for LD50 Determination (M. separata)
This method is used to determine the dose of this compound that is lethal to 50% of the test population.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO). A series of dilutions are then prepared from the stock solution.
-
Insect Selection: Third-instar larvae of M. separata of a uniform size and weight are used.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thoracic region of each larva. A control group is treated with the solvent only.
-
Observation: After treatment, the larvae are transferred to individual containers with a fresh food source. Mortality is recorded at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The LD50 values and their 95% confidence intervals are calculated using probit analysis.
2.2.2. Leaf-Dip Bioassay for LC50 Determination (A. craccivora)
This method is suitable for determining the lethal concentration of this compound for sucking insects.
-
Preparation of this compound Solutions: A stock solution of this compound is prepared and serially diluted in distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100 or Tween 80) to ensure even spreading on the leaf surface.
-
Leaf Preparation: Fresh host plant leaves (e.g., faba bean) are excised and dipped into the different concentrations of this compound solution for 10-30 seconds. Control leaves are dipped in the surfactant-water solution only. The leaves are then allowed to air dry.
-
Insect Exposure: The treated leaves are placed in Petri dishes containing a moist filter paper to maintain turgidity. A known number of adult apterous aphids (e.g., 20-30) are then transferred onto each leaf.
-
Observation: The Petri dishes are maintained under controlled conditions, and mortality is assessed after 24 and 48 hours.
-
Data Analysis: The LC50 values and their 95% confidence intervals are determined using probit analysis.
Mechanistic Study Protocols
2.3.1. Mitochondrial Complex I Activity Assay
This assay measures the activity of NADH:ubiquinone oxidoreductase, the target of this compound.
-
Mitochondria Isolation: Mitochondria are isolated from target insect tissues (e.g., fat body or whole larvae) or cultured insect cells (e.g., Tn5B1-4) using a mitochondrial isolation kit or standard differential centrifugation methods. The protein concentration of the mitochondrial fraction is determined using a BCA assay.
-
Assay Principle: The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I.
-
Reaction Mixture: A typical reaction mixture contains the isolated mitochondria, NADH, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). The reaction is initiated by the addition of a ubiquinone analog (e.g., decylubiquinone).
-
Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The specific activity of Complex I is calculated as the rotenone-sensitive rate of NADH oxidation. This compound is added to the reaction mixture at various concentrations to determine its inhibitory effect (IC50).
2.3.2. Apoptosis Assay using Annexin V Staining and Flow Cytometry
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Cell Culture and Treatment: Insect cells (e.g., Tn5B1-4) are cultured to a suitable density and then treated with different concentrations of this compound for a specified period. A negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer) are included.
-
Staining: The cells are harvested and washed with a binding buffer. The cells are then incubated with FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis in Insects
The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound in insect cells.
Caption: Proposed mechanism of this compound-induced apoptosis in insects.
Experimental Workflow for LD50/LC50 Determination
The following diagram outlines the general workflow for determining the LD50 or LC50 of this compound in a target insect species.
Caption: General workflow for insect bioassay to determine LD50/LC50.
Logical Relationship of this compound's Action
This diagram illustrates the logical flow from the molecular action of this compound to the organismal effect.
Caption: Logical flow of this compound's insecticidal action.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. The insect caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijat-aatsea.com [ijat-aatsea.com]
- 4. Cytotoxic selectivity and apoptosis induction of this compound contributes potentially to its insecticidal effect against Mythimna separata (Lepidoptera: Noctuidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-inducing factor - Wikipedia [en.wikipedia.org]
The Role of Piericidin A in the Inhibition of NADH-Ubiquinone Oxidoreductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piericidin A, a naturally occurring microbial metabolite, is a potent and specific inhibitor of NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this inhibition, its impact on cellular physiology, and the experimental methodologies used for its characterization. Drawing upon structural biology data, kinetic studies, and cellular assays, this document serves as a comprehensive resource for researchers investigating mitochondrial bioenergetics and for professionals in the field of drug development exploring Complex I as a therapeutic target.
Introduction
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme complex of the electron transport chain, playing a central role in cellular energy metabolism. It catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled to the translocation of protons across the inner mitochondrial membrane. This contributes to the generation of the proton motive force that drives ATP synthesis. Due to its critical role, the inhibition of Complex I has profound physiological consequences and is a key mechanism of action for various toxins and potential therapeutic agents.
This compound, an antibiotic isolated from Streptomyces species, is a classical and highly potent inhibitor of Complex I.[1] Its structural similarity to the ubiquinone substrate makes it a valuable tool for studying the enzyme's function and a lead compound in drug discovery programs. This guide will delve into the specifics of this compound's interaction with Complex I, the resulting cellular effects, and the experimental approaches to study these phenomena.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of Complex I, binding to the ubiquinone reduction site and thereby blocking electron transfer from the terminal iron-sulfur cluster N2 to ubiquinone.[2] This inhibition disrupts the entire electron transport chain, leading to a cessation of oxidative phosphorylation and a decrease in cellular ATP production.
Binding Site and Structural Insights
High-resolution cryo-electron microscopy (cryo-EM) studies of mammalian Complex I in complex with this compound have provided detailed insights into its binding mode. The structure (PDB ID: 6ZTQ) reveals that this compound binds within the long, hydrophobic ubiquinone-binding channel.[3]
Key interactions involve:
-
The pyridone head group of this compound hydrogen bonding with highly conserved residues, including Tyrosine and Histidine, within the ubiquinone-binding pocket.[1]
-
The hydrophobic tail of this compound extending into the channel, mimicking the isoprenoid tail of ubiquinone.
Kinetic analyses suggest a two-site competitive inhibition model, implying that more than one this compound molecule may occupy the ubiquinone-binding channel, potentially in a cooperative manner.[4]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions, the source of the enzyme, and the cell type used.
Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Tn5B1-4 | Ovarian | 0.061 | |
| This compound | HepG2 | Liver | 233.97 | |
| This compound | Hek293 | Kidney | 228.96 | |
| Piericidin L | OS-RC-2 | Renal | 2.2 | |
| Piericidin M | OS-RC-2 | Renal | 4.5 | |
| Piericidin derivatives (2-5) | HL-60 | Leukemia | < 0.1 | |
| 11-demethyl-glucothis compound | ACHN | Renal | 2.3 | |
| 11-demethyl-glucothis compound | HL-60 | Leukemia | 1.3 | |
| 11-demethyl-glucothis compound | K562 | Leukemia | 5.5 | |
| Piericidin A1 | OVCAR | Ovarian | pM to low nM range | |
| Piericidin A1 | PC-3 | Prostate | pM to low nM range | |
| Piericidin A1 | HCT-116 | Colon | pM to low nM range | |
| Piericidin A1 | HL-60 | Leukemia | >12 | |
| Piericidin A1 | B16-F10 | Melanoma | >12 |
Table 2: Kinetic Parameters of this compound Inhibition
| Parameter | Value | Conditions | Reference |
| Inhibition Type | Competitive | Bovine heart mitochondria | |
| Ki | Not explicitly stated, but competitive inhibition confirmed | Bovine heart mitochondria |
Cellular Effects of this compound
The inhibition of Complex I by this compound triggers a cascade of cellular events, primarily stemming from the disruption of mitochondrial function.
Disruption of Mitochondrial Respiration and ATP Synthesis
The most immediate effect of this compound is the inhibition of the mitochondrial electron transport chain, which can be measured as a decrease in the oxygen consumption rate (OCR). This leads to a significant drop in cellular ATP levels.
Increased Production of Reactive Oxygen Species (ROS)
Inhibition of Complex I by this compound can lead to an increase in the production of mitochondrial reactive oxygen species (ROS), particularly superoxide. This occurs due to the backup of electrons within the complex, which can then be prematurely transferred to molecular oxygen. However, the relationship between the extent of inhibition and ROS production is complex, with low concentrations of this compound blocking electron transfer without a significant increase in ROS, while higher concentrations induce ROS production.
Induction of Apoptosis
Prolonged inhibition of Complex I and the subsequent increase in oxidative stress can trigger the intrinsic pathway of apoptosis. This compound has been shown to induce apoptosis, characterized by:
-
A decrease in mitochondrial membrane potential.
-
Activation of caspases, such as caspase-3.
-
Cleavage of poly(ADP-ribose) polymerase (PARP).
Modulation of Cellular Signaling Pathways
Inhibition of mitochondrial function by this compound can have far-reaching effects on cellular signaling cascades. While direct, specific studies on this compound's impact on all major signaling pathways are not exhaustively available, the consequences of Complex I inhibition are known to include:
-
Activation of AMPK: The decrease in the cellular ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
-
Modulation of PI3K/Akt/mTOR Pathway: Complex I inhibition can lead to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation, often downstream of AMPK activation. There is also evidence that this pathway can be modulated to affect cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Measurement of Complex I Activity (NADH Oxidation Assay)
This assay measures the activity of Complex I by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
NADH solution (freshly prepared)
-
Ubiquinone analog (e.g., Coenzyme Q1 or decylubiquinone)
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture in the microplate wells containing the assay buffer and the ubiquinone analog.
-
Add the mitochondrial or SMP suspension to each well.
-
For inhibitor studies, add varying concentrations of this compound to the respective wells. Include a vehicle control.
-
Initiate the reaction by adding the NADH solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve. The specific activity is expressed as nmol of NADH oxidized per minute per mg of protein.
Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a functional assessment of mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cultured cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound, Oligomycin, FCCP, and Rotenone/Antimycin A solutions
-
Cell counting solution
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with the pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with the compounds: Port A (this compound or vehicle), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal OCR, then inject the compounds sequentially and measure the OCR after each injection.
-
Normalize the OCR data to cell number.
Measurement of Mitochondrial ROS Production
Fluorescent probes are commonly used to detect and quantify mitochondrial ROS production.
Materials:
-
Cultured cells
-
Mitochondrial superoxide-specific fluorescent probe (e.g., MitoSOX™ Red)
-
Fluorescence microplate reader or fluorescence microscope
-
This compound stock solution
-
Positive control (e.g., Antimycin A)
Procedure:
-
Culture cells in a suitable format (e.g., 96-well black, clear-bottom plate).
-
Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control and a positive control.
-
Load the cells with the MitoSOX™ Red probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or visualize and quantify the fluorescence using a microscope.
-
Normalize the fluorescence signal to cell number or protein concentration.
Conclusion
This compound remains an indispensable tool for the study of mitochondrial Complex I. Its well-characterized mechanism of action and potent inhibitory activity allow for the precise dissection of the roles of Complex I in cellular bioenergetics, redox signaling, and cell death pathways. For drug development professionals, understanding the detailed interactions of this compound with its target provides a blueprint for the design of novel therapeutics aimed at modulating mitochondrial function in various disease states, including cancer and neurodegenerative disorders. This technical guide serves as a foundational resource to facilitate further research and development in this critical area of cellular metabolism.
References
Piericidin A: A Technical Guide to its Neurotoxic Mechanisms and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piericidin A is a naturally derived microbial metabolite that has garnered significant attention in the scientific community for its potent and specific inhibition of mitochondrial NADH-ubiquinone oxidoreductase (Complex I). This activity makes it a powerful neurotoxin and an invaluable tool for modeling mitochondrial dysfunction, a key pathological feature in a range of neurodegenerative diseases, including Parkinson's disease. This technical guide provides an in-depth examination of the core mechanisms of this compound-induced neurotoxicity, presents quantitative data from key studies, details essential experimental protocols for its use, and visualizes the complex biological pathways and workflows involved.
Introduction
This compound, originally isolated from Streptomyces mobaraensis, is a structural analogue of ubiquinone (Coenzyme Q).[1] This structural similarity allows it to bind competitively to the ubiquinone binding site of mitochondrial Complex I, effectively halting the electron transport chain (ETC).[1][2] Its primary action is the potent inhibition of mitochondrial respiration, which triggers a cascade of downstream cellular events culminating in neuronal cell death.[3][4] Due to its specific mechanism, this compound is widely used in experimental models to investigate the consequences of Complex I deficiency and to explore potential therapeutic interventions for neurodegenerative disorders.
Core Mechanisms of Neurotoxicity
The neurotoxic effects of this compound are multifactorial, stemming directly from its primary action on the mitochondrial electron transport chain. The key downstream consequences are mitochondrial dysfunction, excessive production of reactive oxygen species (ROS), and the induction of apoptotic cell death.
Inhibition of Mitochondrial Complex I
This compound is a high-affinity inhibitor of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex of the mitochondrial respiratory chain. By blocking the transfer of electrons from NADH to ubiquinone, it disrupts two fundamental mitochondrial processes:
-
Proton Pumping: The translocation of protons across the inner mitochondrial membrane is halted, preventing the generation of the mitochondrial membrane potential (ΔΨm) that is essential for ATP synthesis.
-
NADH Oxidation: The regeneration of NAD+ from NADH is impaired, leading to a decrease in the cellular NAD+/NADH ratio.
This disruption of the ETC leads to a severe bioenergetic crisis within the neuron, as ATP production via oxidative phosphorylation is significantly diminished.
Induction of Oxidative Stress
A critical consequence of Complex I inhibition by this compound is the generation of reactive oxygen species (ROS). When the electron flow is blocked, electrons can leak from the iron-sulfur clusters within Complex I and directly reduce molecular oxygen to form superoxide anions (O₂•−). This initial radical can be converted to other ROS, such as hydrogen peroxide (H₂O₂). The overproduction of ROS overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. This results in widespread damage to vital cellular components, including lipids (lipid peroxidation), proteins (protein carbonylation), and nucleic acids (DNA damage), further compromising neuronal function and integrity.
Activation of Apoptotic Pathways
The combination of energy depletion and severe oxidative stress triggers the intrinsic pathway of apoptosis. Key events in this pathway include:
-
Mitochondrial Membrane Depolarization: The loss of ΔΨm is an early event in apoptosis.
-
Cytochrome c Release: Mitochondrial outer membrane permeabilization (MOMP) allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.
Aggravation of Tau Pathology
In vivo studies have demonstrated that chronic exposure to this compound can exacerbate the progression of genetically determined tau pathology. In a mouse model (P301S+/+), treatment with this compound led to increased levels of pathologically phosphorylated tau and a reduction in synaptic density, suggesting that mitochondrial dysfunction can be a potent driver of tauopathies.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified across various cell types and experimental conditions. The following tables summarize key data from published literature.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of this compound
| Cell Line | Cell Type | IC₅₀ Value | Reference |
| Tn5B1-4 | Insect Cells | 0.061 µM | |
| HT-29 | Human Colon Adenocarcinoma (Etoposide-Resistant, Glucose-Deprived) | 7.7 nM (0.0077 µM) | |
| Primary Mesencephalic Cells | Mouse Neurons | ~10 nM (0.01 µM) | |
| HL-60 | Human Promyelocytic Leukemia | < 0.1 µM | |
| OS-RC-2 | Human Renal Cell Carcinoma | Potent Activity | |
| ACHN | Human Renal Cell Carcinoma | 2.3 µM | |
| HepG2 | Human Liver Carcinoma | 233.97 µM | |
| Hek293 | Human Embryonic Kidney | 228.96 µM |
Note: The significantly higher IC₅₀ values in HepG2 and Hek293 cells compared to neuronal and specific cancer cell lines highlight the selective cytotoxicity of this compound.
Table 2: In Vivo Neurotoxic Effects of this compound
| Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| P301S+/+ Transgenic Mice | 0.5 mg/kg/day via osmotic minipumps | 28 days | Significantly increased number of phospho-tau immunoreactive cells in the cerebral cortex; reduced synaptic density. | |
| Rat | 0.167 mg/kg | Acute | Substantially increased respiratory rate and rapidly lowered blood pressure. |
Visualization of Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and experimental processes associated with this compound neurotoxicity.
Diagram 1: Core Mechanism of this compound Neurotoxicity
Caption: Mechanism of this compound-induced neurotoxicity.
Diagram 2: Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for in vitro assessment of this compound.
Diagram 3: Logic of a Mitochondrial Respiration Assay (SUIT Protocol)
Caption: A SUIT protocol to dissect mitochondrial function.
Detailed Experimental Protocols
The following protocols provide standardized methods for assessing the key neurotoxic effects of this compound in a laboratory setting.
Protocol: Assessment of Mitochondrial Respiration by High-Resolution Respirometry
This protocol describes the measurement of oxygen consumption rate (OCR) in permeabilized neuronal cells to assess the specific inhibitory effect of this compound on Complex I.
Materials:
-
High-Resolution Respirometer (e.g., Oroboros Oxygraph-2k)
-
Cultured neuronal cells (e.g., SH-SY5Y)
-
Mitochondrial respiration medium (e.g., MiR05)
-
Digitonin
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP (Adenosine diphosphate)
-
Inhibitors: this compound, Antimycin A
-
Ethanol (for stock solutions)
Procedure:
-
Cell Preparation: Harvest cultured neuronal cells by trypsinization, wash with PBS, and resuspend in pre-warmed respiration medium at a concentration of 1 x 10⁶ cells/mL.
-
Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Baseline Respiration: Add 2 mL of the cell suspension to each chamber of the respirometer. Close the chambers and allow the signal to stabilize to measure the routine respiration of intact cells.
-
Cell Permeabilization: Titrate with digitonin (e.g., 8 µM) to selectively permeabilize the plasma membrane without damaging the mitochondrial membranes.
-
LEAK Respiration (State 2): Add Complex I substrates (e.g., 10 mM glutamate, 5 mM malate, 5 mM pyruvate) to measure non-ADP-stimulated respiration.
-
OXPHOS Capacity (State 3): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation, measuring the maximum capacity of Complex I-linked respiration.
-
Complex I Inhibition: Add this compound (e.g., 10-100 nM) to the chamber and observe the subsequent inhibition of oxygen consumption. The remaining OCR is primarily due to non-Complex I activity.
-
Complex II Respiration: Add succinate (e.g., 10 mM), a Complex II substrate, to measure the respiratory capacity independent of Complex I.
-
Residual Oxygen Consumption (ROX): Add Antimycin A (a Complex III inhibitor) to block the electron transport chain completely and measure the non-mitochondrial oxygen consumption.
-
Data Normalization: Normalize OCR data to the number of cells or total protein content.
Protocol: Measurement of Mitochondrial ROS Production
This protocol uses the fluorescent probe MitoSOX™ Red to specifically detect superoxide production within the mitochondria of live cells following treatment with this compound.
Materials:
-
Cultured neuronal cells plated in multi-well plates (e.g., 24-well)
-
MitoSOX™ Red reagent
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control group.
-
Probe Preparation: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS immediately before use. Protect from light.
-
Cell Loading: Remove the treatment medium from the cells and wash twice with warm HBSS.
-
Incubation: Add the 5 µM MitoSOX™ Red working solution to each well and incubate for 10-20 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm HBSS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader (Excitation ~510 nm, Emission ~580 nm) or capture images using a fluorescence microscope with a rhodamine filter set.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control cells. Protein concentration in each well can be determined afterward to normalize the data.
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of Rhodamine 123, a cationic fluorescent dye that accumulates in active mitochondria, to assess changes in ΔΨm as an indicator of apoptosis induction.
Materials:
-
Cultured neuronal cells in multi-well plates
-
This compound
-
Rhodamine 123
-
DMEM:F12 or other suitable media
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the ROS protocol.
-
Pre-loading with Dye: After the treatment period, replace 50% of the medium in each well with fresh medium containing 2 µM Rhodamine 123.
-
Incubation: Incubate the cells for 45 minutes at 37°C in the dark to allow the dye to accumulate in the mitochondria.
-
Washing: Completely remove the Rhodamine 123 solution and carefully wash the cells once with fresh medium to remove the non-accumulated dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation ~488 nm, Emission ~530 nm). A decrease in fluorescence intensity in treated cells compared to controls indicates a depolarization of the mitochondrial membrane.
-
Data Analysis: Normalize the fluorescence readings to the cell number or protein content and express the results as a percentage of the control group's ΔΨm.
Conclusion
This compound is a highly potent and specific inhibitor of mitochondrial Complex I, making it a powerful neurotoxin. Its mechanism of action, centered on the disruption of cellular bioenergetics and the induction of oxidative stress, provides a robust model for studying the mitochondrial dysfunction observed in many neurodegenerative diseases. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a tool to unravel the complex mechanisms of neuronal cell death and to aid in the development of novel neuroprotective strategies.
References
- 1. focusbiomolecules.com [focusbiomolecules.com]
- 2. Evidence that the inhibition sites of the neurotoxic amine 1-methyl-4-phenylpyridinium (MPP+) and of the respiratory chain inhibitor this compound are the same - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
Glucopiericidin A: A Potent Inhibitor of Glucose Transport with Anti-Proliferative Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glucopiericidin A, a terpene glycoside of microbial origin, has emerged as a molecule of significant interest in the fields of chemical biology and drug discovery. Initially identified as an inhibitor of filopodia protrusion, its primary mechanism of action has been elucidated as the potent and selective inhibition of facilitative glucose transporters (GLUTs), key proteins in cellular glucose uptake. This technical guide provides a comprehensive overview of the biological activities of Glucothis compound, with a focus on its mechanism of action, quantitative data from key experiments, and the downstream effects on cellular signaling pathways. Detailed experimental protocols are provided to enable the replication and further investigation of its effects.
Introduction
Glucothis compound is a natural product isolated from the fermentation broth of Lechevalieria sp. strain 1869–19 and has also been reported in Streptomyces pactum. Structurally, it is a glycoside of this compound, a known inhibitor of mitochondrial complex I. The presence of the glucose moiety is critical for its distinct biological activity, which is primarily the inhibition of glucose transport into cells. This activity has positioned Glucothis compound as a valuable tool for studying glucose metabolism and as a potential lead compound for the development of therapeutics targeting diseases characterized by aberrant glucose uptake, such as cancer.
Biological Activities and Quantitative Data
The primary biological activities of Glucothis compound are the inhibition of glucose uptake and the inhibition of filopodia protrusion. The quantitative data associated with these activities are summarized in the tables below.
Inhibition of Glucose Uptake
Glucothis compound is a highly potent inhibitor of glucose uptake, specifically targeting the class I glucose transporters GLUT-1 and GLUT-4.[1] Its efficacy has been demonstrated in various cell lines.
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | A431 (human epidermoid carcinoma) | 22 nM | ³H-2-Deoxy-D-glucose Uptake | [2][3] |
Inhibition of Filopodia Protrusion
Glucothis compound was initially discovered in a screening for inhibitors of epidermal growth factor (EGF)-induced filopodia protrusion in human epidermal carcinoma A431 cells.[2]
| Activity | Cell Line | Inducing Agent | Reference |
| Inhibition of Filopodia Protrusion | A431 (human epidermoid carcinoma) | Epidermal Growth Factor (EGF) | [2] |
Mechanism of Action
The mechanism of action of Glucothis compound is centered on its ability to block the function of facilitative glucose transporters. The glucose moiety of the molecule is thought to play a crucial role in its interaction with GLUTs. By inhibiting GLUT-1 and GLUT-4, Glucothis compound effectively cuts off the cell's primary supply of glucose, a critical substrate for energy production and biosynthesis. This disruption of glucose metabolism has significant downstream consequences for cellular function and viability.
Effects on Signaling Pathways
The inhibition of glucose uptake by Glucothis compound has profound effects on intracellular signaling pathways that are tightly linked to cellular metabolism and proliferation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Akt, a key kinase in this pathway, is known to promote the translocation of GLUT1 to the plasma membrane, thereby increasing glucose uptake. By inhibiting GLUT-1, Glucothis compound can disrupt the metabolic feedback loops that are often hyperactivated in cancer cells, where the PI3K/Akt pathway is frequently mutated or overactive. Reduced glucose availability can lead to decreased ATP levels, which in turn can activate AMP-activated protein kinase (AMPK), an energy sensor that can antagonize the anabolic signaling driven by the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway can also be influenced by the metabolic state of the cell. While the direct effects of Glucothis compound on the MAPK/ERK pathway have not been extensively detailed, it is known that metabolic stress, such as that induced by glucose deprivation, can impact its activity.
Experimental Protocols
³H-2-Deoxy-D-glucose (³H-2DG) Uptake Assay
This protocol details the measurement of glucose uptake in cultured cells using a radiolabeled glucose analog.
Materials:
-
Cells of interest (e.g., A431) cultured in appropriate media
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
³H-2-Deoxy-D-glucose (radiolabeled)
-
Unlabeled 2-Deoxy-D-glucose
-
Glucothis compound or other inhibitors
-
Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer and then incubate them in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Aspirate the starvation buffer and add KRH buffer containing various concentrations of Glucothis compound or vehicle control. Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing ³H-2DG (final concentration, e.g., 0.5 µCi/mL) and unlabeled 2DG (final concentration, e.g., 10 µM) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by aspirating the radioactive solution and washing the cells rapidly three times with ice-cold KRH buffer containing a high concentration of glucose (e.g., 200 mM) to displace any non-specifically bound ³H-2DG.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature with gentle shaking.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a separate protein assay, e.g., BCA assay). Calculate the percentage of inhibition of glucose uptake for each concentration of Glucothis compound relative to the vehicle control.
Conclusion
Glucothis compound is a powerful tool for studying glucose metabolism and holds promise as a scaffold for the development of novel therapeutics. Its potent inhibition of GLUT-1 and GLUT-4 provides a clear mechanism for its anti-proliferative effects. Further research is warranted to fully elucidate its selectivity profile across all GLUT isoforms, its in vivo efficacy and safety, and the detailed molecular consequences of its action on various signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating natural product.
References
- 1. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Piericidin A Analogs and Their Derivatives: A Technical Guide to a Potent Class of Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidin A, a natural product isolated from Streptomyces mobaraensis, and its analogs represent a significant class of bioactive molecules with a diverse range of biological activities, including potent insecticidal, antimicrobial, and anticancer properties.[1][2] Structurally, piericidins consist of a substituted 4-pyridinol core linked to a methylated polyketide side chain.[3][4] Their structural similarity to the quinone head group and isoprenoid tail of coenzyme Q (ubiquinone) is key to their primary mechanism of action: the potent and specific inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[5] This inhibition disrupts the mitochondrial electron transport chain, leading to a cascade of cellular events, including decreased ATP production, increased generation of reactive oxygen species (ROS), and induction of apoptosis.
This technical guide provides an in-depth overview of this compound analogs and their derivatives, focusing on their mechanism of action, structure-activity relationships, synthetic methodologies, and key experimental protocols for their evaluation.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
The primary molecular target of this compound and its analogs is Complex I of the mitochondrial electron transport chain. By mimicking the structure of ubiquinone, piericidins act as competitive inhibitors, binding to the ubiquinone binding pocket of the enzyme. This binding event physically blocks the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.
The inhibition of Complex I by piericidins leads to several downstream cellular consequences:
-
Inhibition of Mitochondrial Respiration: The blockage of electron flow halts the pumping of protons across the inner mitochondrial membrane by Complex I, thereby disrupting the proton motive force necessary for ATP synthesis.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other ROS.
-
Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger programmed cell death.
Secondary Mechanism: Modulation of the Unfolded Protein Response
Some studies have suggested that piericidins can also impact the unfolded protein response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER). A key regulator of the UPR is the chaperone protein GRP78 (Glucose-Regulated Protein 78), also known as BiP. Under normal conditions, GRP78 binds to and inactivates the ER stress sensors PERK, IRE1α, and ATF6. Upon ER stress, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.
While some reports have suggested piericidins may directly inhibit GRP78, more recent evidence indicates that the effects on GRP78 are likely a downstream consequence of the primary mitochondrial inhibition. The profound metabolic stress induced by Complex I inhibition can lead to an accumulation of unfolded proteins in the ER, thereby activating the UPR.
Structure-Activity Relationships
The biological activity of piericidin analogs is highly dependent on their chemical structure. Key structural features that influence their inhibitory potency include the pyridine core and the nature of the side chain.
-
The Pyridine Core: The 4-hydroxypyridine moiety is considered essential for the inhibitory activity against the electron transport system. Modifications to this core, such as the removal of the 4'-hydroxyl group or the 5'-methyl group, can dramatically reduce both Complex I inhibition and cytotoxic potency. For instance, 5'-desmethylpiericidin A1 is approximately 500-fold less active than the natural product.
-
The Side Chain: While the pyridine core is crucial for binding, the side chain significantly influences the overall potency. Simplifications of the side chain, such as replacing it with a farnesyl group, can still maintain a significant level of Complex I inhibition. The length and stereochemistry of the side chain also play a role in modulating activity.
Quantitative Data on this compound Analogs
The following tables summarize the inhibitory concentrations (IC50) of this compound and several of its key analogs against various cancer cell lines, as well as their inhibition of mitochondrial Complex I.
Table 1: Cytotoxicity of this compound and Analogs against Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (nM) |
| Piericidin A1 | - | L1210 | 5 |
| ent-Piericidin A1 | Enantiomer of natural product | L1210 | 50 |
| 4'-Deshydroxypiericidin A1 | Removal of 4'-OH group | L1210 | 2,000 |
| 5'-Desmethylpiericidin A1 | Removal of 5'-methyl group | L1210 | 2,500 |
| 4'-Deshydroxy-5'-desmethylpiericidin A1 | Removal of 4'-OH and 5'-methyl | L1210 | 4,000 |
| Piericidin A1 farnesyl analog | Farnesyl side chain | L1210 | 10 |
| 4'-Deshydroxy farnesyl analog | Farnesyl side chain, no 4'-OH | L1210 | 5,500 |
| 4'-Deshydroxy-5'-desmethyl farnesyl analog | Farnesyl side chain, no 4'-OH or 5'-methyl | L1210 | 20,000 |
| Piericidin L | Modified side chain | OS-RC-2 | >10 µM |
| Piericidin M | Modified side chain | HL-60 | <0.1 µM |
| Glucothis compound | Glycosylated at 10-OH | ACHN | 2.3 µM |
| Glucothis compound | Glycosylated at 10-OH | HL-60 | 1.3 µM |
| Glucothis compound | Glycosylated at 10-OH | K562 | 5.5 µM |
Data compiled from multiple sources.
Table 2: Inhibition of Mitochondrial Complex I by this compound and Analogs
| Compound | Modification | IC50 (nM) |
| Piericidin A1 | - | 4.5 |
| ent-Piericidin A1 | Enantiomer of natural product | 350 |
| 4'-Deshydroxypiericidin A1 | Removal of 4'-OH group | 10 |
| 5'-Desmethylpiericidin A1 | Removal of 5'-methyl group | 9.0 |
| 4'-Deshydroxy-5'-desmethylpiericidin A1 | Removal of 4'-OH and 5'-methyl | 9.0 |
| Piericidin A1 farnesyl analog | Farnesyl side chain | 3.5 |
| 4'-Deshydroxy farnesyl analog | Farnesyl side chain, no 4'-OH | >5000 |
| 4'-Deshydroxy-5'-desmethyl farnesyl analog | Farnesyl side chain, no 4'-OH or 5'-methyl | >5000 |
Data compiled from a single source.
Experimental Protocols
Synthesis of this compound Analogs
The total synthesis of this compound and its analogs is a complex undertaking that has been achieved through various convergent strategies. A common approach involves the synthesis of the pyridine core and the side chain separately, followed by their coupling.
Key Synthetic Steps:
-
Pyridine Core Synthesis: An inverse electron demand Diels-Alder reaction is a key strategy for constructing the highly substituted pyridine core. This often involves the reaction of an N-sulfonyl-1-aza-1,3-butadiene with an electron-rich dienophile like tetramethoxyethene.
-
Side Chain Synthesis: The stereocenters in the side chain are often installed using asymmetric reactions, such as an anti-selective asymmetric aldol reaction to set the C9 and C10 stereochemistry.
-
Coupling and Final Steps: A modified Julia olefination or a Stille cross-coupling reaction can be employed to convergently assemble the side chain and the pyridine core. Final deprotection steps then yield the target piericidin analog.
Biological Evaluation Protocols
1. Mitochondrial Complex I Inhibition Assay
This assay measures the ability of a compound to inhibit the NADH:ubiquinone oxidoreductase activity of Complex I.
-
Materials: Isolated mitochondria, NADH, decylubiquinone (a ubiquinone analog), assay buffer (e.g., potassium phosphate buffer), and a spectrophotometer.
-
Procedure:
-
Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using standard differential centrifugation methods.
-
Prepare a reaction mixture containing the assay buffer and isolated mitochondria.
-
Add the piericidin analog at various concentrations and incubate.
-
Initiate the reaction by adding NADH and decylubiquinone.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation and determine the IC50 value of the inhibitor.
-
2. Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: 96-well plates, cultured cells, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piericidin analog for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
3. Mitochondrial Membrane Potential (JC-1) Assay
The JC-1 assay is a commonly used method to measure changes in mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers.
-
Materials: Cultured cells, JC-1 dye, a positive control for depolarization (e.g., CCCP or FCCP), and a fluorescence microscope or flow cytometer.
-
Procedure:
-
Culture and treat cells with the piericidin analog as desired.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer to measure the red and green fluorescence.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.
-
Conclusion
This compound and its derivatives are a fascinating and potent class of natural and synthetic compounds with significant potential in various fields, from agriculture to medicine. Their well-defined mechanism of action as inhibitors of mitochondrial Complex I provides a solid foundation for rational drug design and development. The structure-activity relationship studies have highlighted the critical roles of the 4-hydroxypyridine core and the polyketide side chain in their biological activity. The detailed synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to further explore and harness the therapeutic potential of this important class of molecules. Future research will likely focus on the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties for targeted applications, particularly in the realm of oncology.
References
- 1. Total Synthesis of Piericidin A1 and B1 and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Piericidin A in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidin A is a naturally derived microbial metabolite that has demonstrated significant potential as an anticancer agent. It primarily functions as a potent and specific inhibitor of the mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase)[1][2]. This inhibition disrupts cellular respiration, leading to a cascade of events that can selectively induce cell death in cancer cells. These application notes provide a comprehensive overview of the protocols and methodologies for utilizing this compound to treat cancer cell lines, focusing on its mechanism of action, data presentation, experimental procedures, and the signaling pathways involved.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells primarily through the inhibition of Mitochondrial Complex I[1][2]. This action disrupts the electron transport chain, leading to several downstream consequences:
-
Inhibition of ATP Synthesis: By blocking electron flow, this compound significantly reduces the production of ATP through oxidative phosphorylation. Cancer cells with high energy demands are particularly sensitive to this depletion.
-
Induction of Oxidative Stress: Inhibition of Complex I can lead to the leakage of electrons and the subsequent generation of reactive oxygen species (ROS). Increased ROS levels can cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.
-
Metabolic Reprogramming: By hindering mitochondrial respiration, this compound forces cancer cells to rely more heavily on glycolysis for ATP production. This metabolic shift can be detrimental to cancer cells that are highly dependent on mitochondrial metabolism.
-
Induction of Apoptosis: The culmination of these cellular stresses, particularly mitochondrial dysfunction and oxidative stress, activates the intrinsic apoptotic pathway.
Data Presentation: Quantitative Summary of this compound Activity
The cytotoxic and cytostatic effects of this compound and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values can vary depending on the specific cell line, assay conditions, and incubation time.
| Cell Line | Cancer Type | Compound | IC50 | Incubation Time (hours) | Reference |
| OVCAR-8 | Ovarian Cancer | Piericidin A1 | 500 fM | 72 | [3] |
| PC-3/M | Prostate Cancer (Metastatic) | Piericidin A1 | pM range | 72 | |
| HCT-116 | Colon Cancer | Piericidin A1 | nM range | 72 | |
| PC-3 | Prostate Cancer | Piericidin A1 | 9.0 nM | 72 | |
| HCT-116 | Colon Cancer | This compound | 0.020 µM | Not Specified | |
| Tn5B1-4 | - | This compound | 0.061 µM | Not Specified | |
| HL-60 | Leukemia | Piericidin Derivatives | < 0.1 µM | Not Specified | |
| OS-RC-2 | Renal Cancer | Piericidin L | 2.2 µM | Not Specified | |
| ACHN | Renal Cancer | 11-demethyl-glucothis compound | 2.3 µM | Not Specified | |
| OS-RC-2 | Renal Cancer | Piericidin M | 4.5 µM | Not Specified | |
| K562 | Leukemia | 11-demethyl-glucothis compound | 5.5 µM | Not Specified | |
| PSN1 | Pancreatic Cancer | This compound | 12.03 µM | Not Specified | |
| HL-60 | Leukemia | Piericidin A1 | >12 µM | 72 | |
| B16-F10 | Murine Melanoma | Piericidin A1 | >12 µM | 72 | |
| T98G | Glioblastoma | This compound | >12.03 µM | Not Specified | |
| A549 | Lung Cancer | This compound | >12.03 µM | Not Specified | |
| HepG2 | Liver Cancer | This compound | 233.97 µM | Not Specified | |
| Hek293 | Human Embryonic Kidney | This compound | 228.96 µM | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualization of Signaling Pathways and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound effects.
Conclusion
This compound represents a promising candidate for anticancer drug development due to its potent and specific mechanism of action targeting mitochondrial Complex I. The protocols and information provided in these application notes offer a comprehensive guide for researchers to investigate the effects of this compound on various cancer cell lines. By utilizing the described methodologies, scientists can further elucidate the therapeutic potential of this compound and explore its application in oncology.
References
- 1. A cyclin-dependent kinase inhibitor inducing cancer cell differentiation: Biochemical identification using Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piericidin A in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Piericidin A, a potent and irreversible inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), in creating and studying in vitro and in vivo models of neurodegenerative diseases.[1][2][3] By disrupting the mitochondrial electron transport chain, this compound induces a cascade of events that mimic the cellular pathology observed in various neurodegenerative conditions, including Parkinson's disease, Alzheimer's disease, and potentially other disorders with mitochondrial dysfunction as a contributing factor.[1][4]
Core Mechanism of Action
This compound acts as a powerful neurotoxin by specifically targeting and inhibiting the NADH-ubiquinone oxidoreductase activity of mitochondrial complex I. This inhibition disrupts the electron transport system, leading to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and a reduction in the mitochondrial membrane potential. These cellular insults trigger downstream signaling pathways that culminate in apoptosis, or programmed cell death, a key feature of neurodegeneration.
Application in Specific Neurodegenerative Disease Models
Parkinson's Disease (PD)
Mitochondrial complex I deficiency is a well-established feature in the substantia nigra of Parkinson's disease patients. This compound, by mimicking this deficiency, serves as a valuable tool to create cellular and animal models of PD. It has been shown that inhibitors of mitochondrial complex I, like this compound, can induce a Parkinsonian phenotype. While some studies indicate that this compound alone may not be sufficient to cause selective dopamine neuron death, it can potentiate the toxicity induced by other neurotoxins or cellular stressors, such as microtubule dysfunction. This suggests its utility in "two-hit" models of PD, where a genetic predisposition or another environmental toxin is combined with mitochondrial insult.
Alzheimer's Disease (AD) and Tauopathies
Recent studies have highlighted the role of mitochondrial dysfunction in the pathogenesis of Alzheimer's disease and other tauopathies. In vivo studies using P301S transgenic mice, a model of tauopathy, have demonstrated that chronic administration of this compound can aggravate tau pathology. Specifically, this compound treatment led to an increase in the number of phospho-tau immunoreactive cells in the cerebral cortex and elevated levels of pathologically phosphorylated tau. In cultured neurons, this compound potently induces the redistribution of phosphorylated tau from dendrites to the cell soma, a pathological hallmark of tauopathies.
Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)
While specific studies extensively detailing the use of this compound in creating models for Huntington's disease and ALS are less common, the underlying principle of mitochondrial dysfunction in these diseases suggests its potential application. Both HD and ALS are characterized by significant mitochondrial abnormalities, including impaired energy metabolism and increased oxidative stress. Therefore, this compound can be employed to investigate the consequences of complex I inhibition in relevant neuronal cell types (e.g., striatal neurons for HD, motor neurons for ALS) and to screen for neuroprotective compounds that target mitochondrial pathways.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound in various experimental models.
| Cell Line/Model | Parameter | Value | Reference |
| Tn5B1-4 (insect cell line) | IC50 (Cell Viability) | 0.061 µM | |
| HepG2 (human liver cancer) | IC50 (Cell Viability) | 233.97 µM | |
| Hek293 (human embryonic kidney) | IC50 (Cell Viability) | 228.96 µM | |
| HT-29 (human colon carcinoma) | IC50 (Cell Viability, glucose-deprived) | 7.7 nM | |
| Primary mesencephalic neurons | IC50 (Complex I activity) | ~10 nM | |
| HL-60 (human promyelocytic leukemia) | IC50 (Cytotoxicity) | < 0.1 µM | |
| OS-RC-2 (renal cell carcinoma) | IC50 (Cytotoxicity) | > 0.1 µM | |
| ACHN (renal cell carcinoma) | IC50 (Cytotoxicity) | 2.3 µM | |
| K562 (chronic myelogenous leukemia) | IC50 (Cytotoxicity) | 5.5 µM |
| Animal Model | Dosing Regimen | Key Findings | Reference |
| P301S+/+ Mice (Tauopathy model) | 0.5 mg/kg/day for 28 days (osmotic minipumps) | Increased phospho-tau immunoreactive cells; elevated levels of pathologically phosphorylated tau. | |
| Rats | 0.167 mg/kg (intravenous) | Increased respiratory rate and decreased blood pressure. |
Experimental Protocols
Mitochondrial Complex I Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
Isolated mitochondria from cell or tissue samples
-
Complex I Assay Buffer
-
NADH
-
Decylubiquinone (Coenzyme Q1 analog)
-
Complex I Dye (e.g., a tetrazolium salt)
-
Complex I Inhibitor (e.g., Rotenone, for control)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Sample Preparation: Isolate mitochondria from your cell or tissue samples using a standard protocol (e.g., differential centrifugation or a commercial kit). Determine the protein concentration of the mitochondrial fraction.
-
Reaction Mix Preparation: Prepare a master mix for your samples. For each reaction, combine Complex I Assay Buffer, Decylubiquinone, and the Complex I Dye.
-
Plate Setup: Add the reaction mix to the wells of a 96-well plate. Include wells for a no-inhibitor control and a control with a known Complex I inhibitor like Rotenone.
-
Sample Addition: Add your isolated mitochondrial samples (typically 1-5 µg of protein) to the appropriate wells.
-
Initiate Reaction: Add NADH to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode at 30-second intervals for at least 5 minutes.
-
Data Analysis: The rate of decrease in absorbance at 600 nm is proportional to the Complex I activity. Calculate the specific activity by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.
Measurement of Cellular Reactive Oxygen Species (ROS) Production
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and treatment.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include untreated and vehicle-treated controls.
-
Probe Loading: Remove the treatment medium and wash the cells once with PBS or HBSS.
-
Add a working solution of DCFH-DA (typically 10-20 µM in PBS or HBSS) to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Measurement: After incubation, wash the cells once with PBS or HBSS to remove excess probe. Add 100 µL of PBS or HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Normalize the fluorescence values to a measure of cell number (e.g., protein concentration or a cell viability assay).
Caspase-3 Activity Assay
This protocol is based on the cleavage of a colorimetric or fluorometric substrate.
Materials:
-
Cell lysates from treated and control cells
-
Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AMC for fluorometric)
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader (absorbance at 405 nm for colorimetric, Ex/Em ~380/460 nm for fluorometric)
Procedure:
-
Cell Lysis: After treatment with this compound, harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add a consistent amount of protein (e.g., 50-100 µg) from each sample to separate wells.
-
Prepare a reaction mix containing the reaction buffer, DTT, and the caspase-3 substrate.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.
-
Measurement: Measure the absorbance at 405 nm (for pNA) or the fluorescence at Ex/Em ~380/460 nm (for AMC) using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the untreated control.
TUNEL Assay for Neuronal Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS (for fixation)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., Br-dUTP or FITC-dUTP)
-
Antibody against the label (if using an indirect method)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells on coverslips or chamber slides and treat with this compound to induce apoptosis.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with the permeabilization solution for 2-15 minutes on ice.
-
TUNEL Staining: Wash with PBS and incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
Detection (for indirect methods): If using a hapten-labeled dUTP (e.g., Br-dUTP), wash the cells and incubate with a fluorescently labeled antibody against the hapten.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI/Hoechst positive).
Signaling Pathways and Visualization
The primary signaling pathway initiated by this compound in neurodegenerative models is the intrinsic apoptosis pathway, triggered by mitochondrial dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Loss of mitochondrial complex I activity potentiates dopamine neuron death induced by microtubule dysfunction in a Parkinson’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Novel Complex I Inhibitors Using Piericidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). It plays a critical role in cellular energy production by oxidizing NADH and translocating protons across the inner mitochondrial membrane, thus contributing to the proton motive force required for ATP synthesis.[1][2] Dysfunction of complex I is implicated in a wide range of human diseases, including neurodegenerative disorders like Parkinson's disease, metabolic diseases, and cancer, making it a key target for drug discovery.[1][3][4]
Piericidin A is a natural, potent, and specific inhibitor of mitochondrial complex I. It acts by binding to the ubiquinone (Coenzyme Q) binding pocket of the enzyme, thereby blocking electron transfer from NADH to ubiquinone. Its structural similarity to ubiquinone and its well-characterized inhibitory mechanism make this compound an invaluable tool for studying complex I function and an essential positive control in high-throughput screening (HTS) campaigns aimed at discovering novel complex I inhibitors.
These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based assays to screen for and characterize new chemical entities targeting mitochondrial complex I.
Mechanism of Action of this compound
This compound competitively inhibits the ubiquinone reduction site of complex I. Cryo-electron microscopy studies have revealed that this compound binds within the long, hydrophobic ubiquinone-binding channel, at the interface between the redox and proton-transfer domains of the enzyme. This binding physically obstructs the access of the natural substrate, ubiquinone, to its reduction site near the terminal iron-sulfur cluster N2, effectively halting electron flow through the complex. This inhibition leads to a decrease in ATP production, a reduction in the NAD+/NADH ratio, and an increase in the production of reactive oxygen species (ROS).
Caption: this compound inhibits Complex I by blocking the ubiquinone binding site.
Data Presentation: Inhibitory Potency of this compound
This compound exhibits potent inhibition of complex I across various systems. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of inhibitors.
| System | Assay Type | IC50 Value | Reference |
| Cultured Neurons | Cell Viability | Not specified, potent cell death induction | |
| Tn5B1-4 Cells | Cell Viability | 0.061 µM | |
| HepG2 Cells | Cell Viability | 233.97 µM | |
| Hek293 Cells | Cell Viability | 228.96 µM | |
| Isolated Mitochondria | Complex I Activity | 3.7 nM | |
| MDA-MB-231 Cells | Cell Viability | ~5 nM (induces cell death) |
Note: IC50 values can vary significantly depending on the assay conditions, cell type, and substrate concentrations used.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol provides a general method for isolating functional mitochondria, a prerequisite for in vitro complex I activity assays.
Materials:
-
Cell scrapers
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
-
Mitochondrial Resuspension Buffer (MRB): 250 mM sucrose, 10 mM HEPES, 1 mM ATP, 0.08 mM ADP, 5 mM sodium succinate, 2 mM K2HPO4, 1 mM DTT, pH 7.4. Keep on ice.
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Harvesting: Grow cells to 80-90% confluency. Place culture dishes on ice, wash cells twice with ice-cold PBS.
-
Cell Collection: Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 600 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 5 volumes of ice-cold Isolation Buffer (IB).
-
Homogenization: Transfer the suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with the pestle to disrupt the cells. Avoid foaming.
-
Differential Centrifugation (Low Speed): Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in IB and centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Final Resuspension: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MRB (e.g., 100-200 µL).
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., BCA assay). The preparation should be kept on ice and used immediately.
Caption: Workflow for isolating mitochondria from cultured cells.
Protocol 2: In Vitro Complex I Activity Assay (Spectrophotometric)
This assay measures complex I activity by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Assay Buffer: 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2
-
NADH solution: 10 mM in water (prepare fresh)
-
Ubiquinone-1 (Coenzyme Q1): 10 mM in ethanol
-
Antimycin A: 2 mg/mL in ethanol (Complex III inhibitor)
-
This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare Reaction Mix: In each well of the 96-well plate, prepare the reaction mix as follows (for a 200 µL final volume):
-
180 µL Assay Buffer
-
2 µL Antimycin A
-
2 µL Ubiquinone-1
-
-
Add Inhibitors: Add 2 µL of this compound (as a positive control, final concentration 1-10 µM) or your test compound at various concentrations. For the uninhibited control, add 2 µL of solvent.
-
Add Mitochondria: Add 5-10 µg of isolated mitochondrial protein to each well. Mix gently by pipetting.
-
Equilibration: Incubate the plate at 30°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of NADH solution to each well.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each well from the linear portion of the curve.
-
The specific activity is proportional to this rate.
-
To determine the IC50 of a test compound, plot the percentage of inhibition versus the log of the inhibitor concentration. The percent inhibition is calculated as: [1 - (Rate_inhibited / Rate_uninhibited)] * 100.
-
Protocol 3: High-Throughput Screening (HTS) Workflow
This protocol outlines a logical workflow for a primary screen to identify novel complex I inhibitors using this compound as a reference compound.
Caption: Logical workflow for a high-throughput screen for Complex I inhibitors.
Workflow Steps:
-
Assay Development: Optimize a robust and sensitive assay (e.g., the spectrophotometric assay from Protocol 2) for an HTS format (e.g., 384-well plates).
-
Primary Screen:
-
Dispense the compound library, one compound per well, at a single high concentration (e.g., 10 µM).
-
Include negative controls (vehicle, e.g., DMSO) and positive controls (this compound, at a concentration near its IC90) on each plate.
-
Perform the assay and measure the readout.
-
-
Data Analysis:
-
Calculate the Z'-factor for each plate to assess assay quality and robustness. A Z' > 0.5 is generally considered excellent.
-
Identify "hits" as compounds that cause inhibition greater than a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the negative control mean).
-
-
Hit Confirmation: Re-test the primary hits from a fresh stock to eliminate false positives.
-
Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their IC50 values, allowing for potency ranking.
-
Secondary and Counter-Screens: Subject the potent hits to secondary assays to confirm their mechanism of action (e.g., measuring cellular oxygen consumption, ATP levels, or ROS production) and rule out off-target effects or assay interference.
Signaling Pathways Affected by Complex I Inhibition
Inhibition of complex I by this compound or other inhibitors initiates a cascade of cellular events beyond a simple reduction in ATP. These downstream consequences are critical to consider in drug development.
Key Downstream Effects:
-
Energy Stress: The primary effect is a decrease in the NAD+/NADH ratio and a drop in ATP production, leading to energy stress. This activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.
-
Reactive Oxygen Species (ROS) Production: Incomplete electron transfer at complex I can lead to the formation of superoxide radicals, increasing oxidative stress within the mitochondria.
-
Metabolic Reprogramming: Cells may shift towards glycolysis to compensate for the loss of oxidative phosphorylation.
-
Apoptosis Induction: Severe or prolonged complex I inhibition can trigger the intrinsic pathway of apoptosis through the release of cytochrome c from the mitochondria.
Caption: Downstream signaling effects of Complex I inhibition by this compound.
References
Application Notes and Protocols for the Experimental Use of Piericidin A in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidin A is a potent and specific inhibitor of the mitochondrial respiratory chain, primarily targeting Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] By disrupting the electron transport chain, this compound interferes with cellular energy metabolism and can induce programmed cell death, or apoptosis.[1][2] This property makes it a valuable tool for investigating the mechanisms of apoptosis, particularly the intrinsic or mitochondrial pathway. These application notes provide an overview of the use of this compound in apoptosis research, including its mechanism of action, relevant signaling pathways, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions as a ubiquinone analog, binding to the ubiquinone binding site of Complex I, thereby blocking electron transfer from NADH. This inhibition leads to a decrease in mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS), both of which are critical events in the initiation of the intrinsic apoptotic pathway. The disruption of mitochondrial function culminates in the release of pro-apoptotic factors into the cytoplasm, activation of the caspase cascade, and eventual cell death.
Data Presentation: Efficacy of this compound in Various Cell Lines
The cytotoxic and apoptotic effects of this compound are cell-type dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Tn5B1-4 | Insect | 0.061 | |
| HT-29 | Human Colon Carcinoma (etoposide-resistant, glucose-deprived) | 0.0077 | |
| HepG2 | Human Liver Carcinoma | 233.97 | |
| Hek293 | Human Embryonic Kidney | 228.96 |
Signaling Pathways
The primary signaling pathway activated by this compound to induce apoptosis is the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, in this case, the inhibition of mitochondrial Complex I.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow
A typical workflow for studying this compound-induced apoptosis involves treating cells with the compound and then performing a series of assays to measure key apoptotic events.
Caption: General experimental workflow for apoptosis studies.
Experimental Protocols
The following are detailed protocols for key assays used to investigate this compound-induced apoptosis. It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific cell line.
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, wash with complete medium to inactivate trypsin, and collect the cell suspension.
-
Suspension cells: Directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with cold PBS.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure changes in mitochondrial membrane potential following treatment with this compound.
Principle: JC-1 is a lipophilic, cationic dye that can selectively enter mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (for plate reader or microscopy) or a 6-well plate (for flow cytometry). Treat with this compound as described in Protocol 1. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
JC-1 Staining: a. Prepare the JC-1 staining solution according to the kit manufacturer's instructions (typically 1-10 µM in cell culture medium). b. Remove the culture medium from the cells and add the JC-1 staining solution. c. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with the provided assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium or assay buffer and observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Harvest the cells as described in Protocol 1 and resuspend them in assay buffer. Analyze on a flow cytometer to quantify the red (FL2 channel) and green (FL1 channel) fluorescence.
-
Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.
Protocol 3: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.
Principle: Caspase activity assays typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase, releasing a detectable signal. For caspase-3, a common substrate is DEVD linked to a reporter molecule (e.g., p-nitroaniline for colorimetric or AMC for fluorometric assays).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
Cell Lysis: a. Centrifuge the plate and remove the medium. b. Add the provided cell lysis buffer and incubate on ice for 10 minutes. c. Centrifuge the plate to pellet cell debris.
-
Caspase-3 Activity Measurement: a. Transfer the supernatant (cell lysate) to a new 96-well plate. b. Prepare the reaction mixture containing the caspase-3 substrate according to the kit protocol. c. Add the reaction mixture to each well containing cell lysate. d. Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for colorimetric assays at 400-405 nm) or fluorescence (for fluorometric assays with Ex/Em ~380/440 nm) using a microplate reader.
Data Interpretation: The increase in absorbance or fluorescence is proportional to the caspase-3 activity. Normalize the results to the protein concentration of the cell lysates.
Protocol 4: Western Blot Analysis of Bcl-2 Family Proteins
Objective: To determine the effect of this compound on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. This allows for the quantification of changes in protein expression.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-Mcl-1)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Seeding, Treatment, and Lysis: Seed cells, treat with this compound, and lyse the cells as described in Protocol 3.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Signal Detection: a. Incubate the membrane with ECL substrate. b. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Data Interpretation: An increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is indicative of apoptosis induction.
Conclusion
This compound is a valuable research tool for inducing and studying apoptosis via the intrinsic pathway. The protocols outlined above provide a comprehensive framework for investigating the effects of this compound on various aspects of programmed cell death. By combining these assays, researchers can gain detailed insights into the molecular mechanisms by which this compound exerts its apoptotic effects, contributing to a deeper understanding of mitochondrial function in cell death and its potential implications for drug development.
References
Application Notes and Protocols for Piericidin A in In Vitro Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piericidin A is a naturally occurring antibiotic and potent insecticide produced by bacteria of the genus Streptomyces.[1] Structurally similar to the native coenzyme Q (ubiquinone), this compound functions as a high-affinity inhibitor of the mitochondrial and bacterial type I NADH-ubiquinone oxidoreductase, more commonly known as Complex I of the electron transport chain (ETC).[2][3][4] This specific mechanism of action makes this compound an invaluable tool for in vitro metabolic studies, allowing researchers to dissect the roles of mitochondrial respiration in various cellular processes, model mitochondrial dysfunction associated with diseases, and screen for therapeutic compounds that modulate cellular bioenergetics.
These application notes provide a comprehensive guide to using this compound for in vitro metabolic research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its effects by binding to the ubiquinone binding site on Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone.[2] This initial blockade triggers a cascade of downstream metabolic consequences:
-
Inhibition of Electron Transport: The primary effect is the cessation of electron flow through Complex I, a critical entry point for electrons from NADH into the ETC.
-
Disruption of the Proton Motive Force: Complex I is a major contributor to the proton gradient across the inner mitochondrial membrane. Its inhibition by this compound prevents the pumping of protons from the mitochondrial matrix to the intermembrane space, leading to a dissipation of the proton motive force.
-
Decreased ATP Synthesis: The proton motive force is the driving force for ATP synthase (Complex V) to produce ATP. By disrupting this gradient, this compound significantly inhibits mitochondrial ATP production through oxidative phosphorylation, forcing cells to rely more on glycolysis.
-
Induction of Oxidative Stress: The blockage of electron flow at Complex I can lead to a backup of electrons, which can then leak and react with molecular oxygen to form superoxide radicals (O₂•−) and other reactive oxygen species (ROS). This can induce a state of oxidative stress, potentially damaging cellular components and triggering cell death pathways.
Caption: Mechanism of this compound-induced cytotoxicity via Complex I inhibition.
Data Presentation: Quantitative Effects of this compound
The effective concentration of this compound can vary significantly depending on the cell type and the specific metabolic parameter being measured.
| Cell Line/System | Parameter Measured | Effective Concentration / IC₅₀ | Reference(s) |
| Insect Tn5B1-4 cells | Cell Viability | IC₅₀ = 0.061 µM | |
| Human HT-29 (colon cancer) | Cell Death (glucose-deprived) | IC₅₀ = 7.7 nM | |
| Human HepG2 (liver cancer) | Cell Viability | IC₅₀ = 233.97 µM | |
| Human Hek293 (kidney) | Cell Viability | IC₅₀ = 228.96 µM | |
| Bone Marrow-Derived Macrophages (BMDMs) | Oxygen Consumption Rate (OCR) | 100 nM and 500 nM (1-hour treatment) | |
| Bone Marrow-Derived Macrophages (BMDMs) | NAD⁺/NADH Ratio | 500 nM (4-hour treatment) | |
| HeLa Cells | Reactive Oxygen Species (ROS) | 10 µM | |
| Submitochondrial Particles | ROS Production vs. Inhibition | 20 pmol/mg protein results in 30% inhibition without significant ROS production |
Experimental Protocols
Note: this compound is a potent neurotoxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Reagent Preparation
-
This compound Stock Solution: this compound is soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 20 mg/ml). For cell-based assays, prepare a concentrated stock solution (e.g., 1-10 mM) in sterile DMSO. Aliquot and store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock solution to the final working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol is adapted for use with Seahorse XF Analyzers to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Other ETC modulators: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor).
Procedure:
-
Cell Plating: Plate cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Calibrant solution in a non-CO₂ incubator at 37°C overnight.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the culture medium from the cells, wash twice with the warmed assay medium, and add the final volume of assay medium to each well. Place the plate in a non-CO₂ incubator at 37°C for at least 30 minutes before the assay.
-
Prepare Injection Ports: Load the hydrated sensor cartridge with the compounds for sequential injection. A typical injection strategy to assess Complex I-dependent respiration is:
-
Port A: this compound (to determine its inhibitory effect on basal and maximal respiration).
-
Port B: Oligomycin (to measure ATP-linked respiration).
-
Port C: FCCP (to determine maximal respiratory capacity).
-
Port D: Rotenone & Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption).
-
-
Run Assay: Calibrate the instrument and run the assay according to the manufacturer's protocol.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the changes in OCR after each injection to determine basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity. The injection of this compound will cause a significant drop in OCR, representing the portion of respiration dependent on Complex I.
Protocol 2: Measurement of Cellular ATP Levels
This protocol uses a luciferase-based assay to quantify total cellular ATP.
Materials:
-
White, opaque 96-well plates suitable for luminescence.
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo® or equivalent).
-
Cultured cells treated with this compound.
Procedure:
-
Cell Treatment: Plate cells in a white, opaque 96-well plate. The next day, treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 1-24 hours).
-
Reagent Equilibration: Equilibrate the ATP assay reagent and the cell plate to room temperature for approximately 30 minutes.
-
Cell Lysis and Reaction: Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium). The reagent contains a detergent to lyse the cells and the necessary substrates (luciferin) and enzyme (luciferase) for the reaction.
-
Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the ATP concentration. Compare the signal from this compound-treated cells to control cells. A standard curve can be generated using a known ATP standard to quantify the absolute ATP concentration.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of a general ROS indicator, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure changes in cellular ROS levels.
Materials:
-
DCFH-DA probe.
-
Black, clear-bottom 96-well plates.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Positive control (e.g., H₂O₂).
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Prepare a 5-10 µM working solution of DCFH-DA in pre-warmed serum-free medium or HBSS. Remove the culture medium from the cells, wash once with HBSS, and incubate the cells with the DCFH-DA solution for 30 minutes at 37°C, protected from light.
-
Treatment: Wash the cells twice with HBSS to remove excess probe. Add fresh medium or HBSS containing the desired concentrations of this compound, a vehicle control, and a positive control.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30 minutes to 4 hours).
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: The increase in fluorescence intensity corresponds to the level of ROS. Normalize the fluorescence values to the vehicle control. For more specific localization of ROS production, consider using mitochondria-targeted probes like MitoSOX™ Red.
Experimental Workflow Visualization
Caption: General workflow for in vitro metabolic studies using this compound.
References
Utilizing Piericidin A to Investigate Reactive Oxygen Species (ROS) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing Piericidin A, a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), to induce and study the production of Reactive Oxygen Species (ROS) in biological systems. This compound serves as a valuable tool for investigating the role of mitochondrial dysfunction in various cellular processes and disease models. These guidelines offer comprehensive methodologies for both cellular and isolated mitochondrial assays, quantitative data representation, and visualization of the underlying signaling pathways.
Introduction
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various signaling pathways at physiological levels, excessive ROS production leads to oxidative stress, a condition implicated in numerous pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. A primary source of cellular ROS is the mitochondrial electron transport chain (ETC).
This compound is a naturally occurring antibiotic that acts as a high-affinity inhibitor of mitochondrial complex I.[1] It binds to the ubiquinone binding site of the complex, thereby blocking the transfer of electrons from NADH to ubiquinone.[2] This inhibition disrupts the electron flow, leading to an accumulation of electrons within complex I, which can then be transferred directly to molecular oxygen to generate superoxide radicals. This targeted mechanism makes this compound an excellent tool for inducing mitochondrial ROS production and studying its downstream consequences.
Mechanism of this compound-Induced ROS Production
This compound, classified as a Class A inhibitor of complex I, increases ROS production by blocking electron transfer within the complex.[3][4] The inhibition of the NADH-ubiquinone oxidoreductase activity of complex I leads to the leakage of electrons, which then react with molecular oxygen to form superoxide. It is important to note that a significant level of complex I inhibition, typically around 60-70%, is required to initiate substantial ROS production with this compound.[2]
Figure 1: Mechanism of this compound-induced ROS production at Complex I.
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing this compound to investigate ROS production.
| Parameter | Value/Range | Cell Type/System | Key Findings | Reference |
| Effective Concentration | 10 µM | HeLa Cells | Stimulation of ROS accumulation. | |
| Complex I Inhibition for ROS Production | 60-70% | Bovine Heart Submitochondrial Particles | Higher threshold of inhibition required compared to Rotenone. | |
| Treatment Duration | 30 minutes - 1 hour | Various cell lines | Sufficient time to induce a measurable increase in ROS. | |
| ROS Probe | 5 µM DCFDA | Bovine Heart Submitochondrial Particles | Used for detection of total ROS. | |
| Mitochondrial ROS Probe | 1-5 µM MitoSOX Red | Various cell lines | Specific detection of mitochondrial superoxide. |
Experimental Protocols
Protocol 1: Measurement of Cellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol describes the use of DCFDA, a cell-permeable dye that fluoresces upon oxidation by ROS, to measure total cellular ROS levels.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA) (stock solution in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., a range from 1 µM to 20 µM). Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the this compound-containing medium or vehicle control.
-
Incubate for the desired duration (e.g., 30 minutes to 1 hour) at 37°C.
-
-
DCFDA Loading:
-
Prepare a 20 µM working solution of DCFDA in pre-warmed serum-free medium.
-
Remove the this compound-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (stock solution in DMSO)
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in appropriate culture vessels.
-
This compound Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle control in complete medium for the chosen duration (e.g., 30 minutes to 1 hour) at 37°C.
-
-
MitoSOX™ Red Loading:
-
Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Analysis:
-
Remove the MitoSOX™ Red solution and wash the cells three times with warm HBSS.
-
For flow cytometry, detach the cells (if adherent) and resuspend in HBSS. Analyze using the appropriate laser and filter set for red fluorescence (e.g., PE channel).
-
For fluorescence microscopy, mount the coverslips and visualize the cells immediately.
-
Figure 2: General experimental workflow for measuring ROS production.
Downstream Signaling Pathways
The increase in mitochondrial ROS induced by this compound can activate various downstream signaling pathways, playing a crucial role in cellular responses to oxidative stress. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK Pathway: ROS can activate all three major MAPK cascades: ERK, JNK, and p38. This activation is often prolonged in the presence of high ROS levels and can lead to various cellular outcomes, including apoptosis or inflammation.
-
NF-κB Pathway: ROS can activate the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.
Figure 3: Downstream signaling pathways activated by this compound-induced ROS.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of this compound can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal concentration that induces ROS without causing significant cell death.
-
Probe Specificity: While widely used, probes like DCFDA can be oxidized by various reactive species and are prone to auto-oxidation. It is advisable to use multiple probes and include appropriate controls (e.g., antioxidants like N-acetylcysteine) to confirm the specificity of the ROS signal.
-
Photostability: Fluorescent probes are susceptible to photobleaching. Minimize light exposure during incubation and measurement steps.
-
Data Normalization: Normalize fluorescence readings to cell number or protein concentration to account for variations in cell density.
Conclusion
This compound is a powerful and specific tool for inducing mitochondrial ROS production, enabling detailed investigation into the mechanisms of oxidative stress and its impact on cellular function. The protocols and information provided in this document offer a robust framework for researchers to effectively utilize this compound in their studies of ROS-mediated signaling and pathology. Careful experimental design and adherence to the outlined procedures will ensure reliable and reproducible results.
References
- 1. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with Piericidin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piericidin A is a naturally occurring antibiotic and a potent inhibitor of the mitochondrial electron transport chain.[1][2] It specifically targets NADH-ubiquinone oxidoreductase, also known as Complex I, a critical enzyme in cellular respiration.[1][3] By binding to the ubiquinone-binding site of Complex I, this compound effectively blocks the transfer of electrons from NADH, leading to a cascade of cellular events.[2] These events include the disruption of the mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in the production of reactive oxygen species (ROS). Consequently, this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cell types, particularly cancer cells, making it a compound of interest in oncology research.
Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells suspended in a fluid. This makes it an invaluable tool for elucidating the cellular effects of compounds like this compound. By using specific fluorescent probes, researchers can perform a variety of assays to measure apoptosis, cell cycle distribution, mitochondrial health, and oxidative stress.
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, enabling researchers to quantify its effects on key cellular processes.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of Mitochondrial Complex I. This initial event triggers a series of downstream effects that ultimately lead to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound action and its cellular consequences.
Experimental Workflow for Flow Cytometry
The general workflow for analyzing cells treated with this compound involves cell culture and treatment, harvesting, staining with specific fluorescent dyes, and subsequent analysis on a flow cytometer.
Caption: General experimental workflow for flow cytometry analysis.
Application Note 1: Analysis of this compound-Induced Apoptosis
Apoptosis is a form of programmed cell death essential for normal tissue homeostasis. One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of a this compound derivative on the induction of apoptosis in OS-RC-2 cells after 24 hours of treatment.
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.8 | 3.1 | 1.1 | 4.2 |
| 5 | 78.2 | 15.5 | 6.3 | 21.8 |
Data is representative and adapted from studies on piericidin derivatives.
Detailed Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA or a gentle cell scraper.
-
Combine the detached cells with the collected supernatant and centrifuge at 400 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate laser and filter settings for FITC (e.g., 488 nm excitation, ~530 nm emission) and PI (e.g., 488 nm excitation, >670 nm emission).
-
Set up compensation for FITC and PI to correct for spectral overlap.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of PI versus Annexin V-FITC fluorescence.
-
Use quadrant gates to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Application Note 2: Analysis of this compound-Induced Cell Cycle Arrest
This compound can interfere with the normal progression of the cell cycle, causing cells to accumulate in specific phases. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the standard method for cell cycle analysis. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N) can be distinguished.
Quantitative Data Summary
The following table summarizes the effect of piericidin derivatives on the cell cycle distribution in different cancer cell lines.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| OS-RC-2 | Control | 65.4 | 24.1 | 10.5 |
| OS-RC-2 | Piericidin derivative (5 µM, 24h) | 28.7 | 18.9 | 52.4 |
| ACHN | Control | 55.2 | 30.1 | 14.7 |
| ACHN | Piericidin derivative (2 µM, 24h) | 35.8 | 48.5 | 15.7 |
Data is representative and adapted from studies on piericidin derivatives.
Detailed Experimental Protocol: PI Staining for Cell Cycle
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol (Step 3).
-
Fixation:
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70% to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C overnight.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a low flow rate for accurate DNA content measurement.
-
Acquire at least 20,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
-
Application Note 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A key consequence of this compound's inhibition of Complex I is the disruption of the mitochondrial membrane potential (ΔΨm). ΔΨm is a critical indicator of mitochondrial health and function. This potential can be measured using cationic, lipophilic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix. Dyes like Tetramethylrhodamine, Methyl Ester (TMRM) are commonly used. A decrease in TMRM fluorescence indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction and an early event in apoptosis.
Detailed Experimental Protocol: TMRM Staining
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
TMRM Staining:
-
During the last 30 minutes of the this compound treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.
-
Incubate at 37°C in the dark.
-
Note: As a control for depolarization, a separate sample can be treated with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (Step 3). It is important to perform this step quickly to minimize changes in ΔΨm.
-
Washing: Wash the cell pellet once with pre-warmed PBS or culture medium.
-
Resuspension: Resuspend the cells in 500 µL of pre-warmed PBS or culture medium.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate laser and filter settings for TMRM (e.g., 549 nm excitation, 573 nm emission).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of TMRM fluorescence intensity.
-
Compare the mean fluorescence intensity (MFI) of treated samples to the control. A leftward shift in the histogram indicates a decrease in TMRM fluorescence and thus, mitochondrial depolarization.
-
Application Note 4: Detection of Reactive Oxygen Species (ROS)
Inhibition of Complex I can cause electrons to leak from the electron transport chain, leading to the formation of superoxide anions and other reactive oxygen species (ROS). An excess of ROS results in oxidative stress, which can damage cellular components and trigger apoptosis. Flow cytometry can be used to measure intracellular ROS levels using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or mitochondrial-specific probes like MitoSOX Red.
Detailed Experimental Protocol: DCFDA Staining for Total ROS
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Probe Loading:
-
At the end of the treatment period, remove the media and wash the cells once with warm PBS.
-
Add pre-warmed media or PBS containing 5-10 µM DCFDA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (Step 3).
-
Washing: Wash the cell pellet once with cold PBS to remove excess dye.
-
Resuspension: Resuspend the cells in 500 µL of cold PBS.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate laser and filter settings for the oxidized, fluorescent form (DCF) (e.g., 488 nm excitation, ~530 nm emission).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Generate a histogram of DCF fluorescence intensity.
-
Compare the mean fluorescence intensity (MFI) of treated samples to the control. A rightward shift in the histogram indicates an increase in DCF fluorescence and thus, higher levels of intracellular ROS.
-
References
Troubleshooting & Optimization
Optimal concentration of Piericidin A for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Piericidin A in cell culture experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the mitochondrial NADH-ubiquinone oxidoreductase, also known as Complex I of the electron transport chain (ETC).[1][2][3] By binding to the ubiquinone binding site on Complex I, it blocks the transfer of electrons from NADH to ubiquinone, thereby disrupting mitochondrial respiration and cellular ATP production.
Q2: What is the optimal concentration of this compound to use in my cell culture experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental objective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The half-maximal inhibitory concentration (IC50) can vary significantly across different cell lines.
Q3: What solvent should I use to dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound?
This compound should be stored at -20°C. Stock solutions in DMSO or ethanol can also be stored at -20°C for up to a month. It is recommended to protect the compound from light.
Optimal Concentration of this compound in Various Cell Lines
The effective concentration of this compound varies significantly among different cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various cell types.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Tn5B1-4 | Insect | 0.061 | |
| HT-29 | Human colon adenocarcinoma | 0.0077 | |
| HL-60 | Human promyelocytic leukemia | < 0.1 - >12 | |
| OS-RC-2 | Human renal cell carcinoma | 2.2 - 4.5 | |
| ACHN | Human renal cell carcinoma | 2.3 | |
| K562 | Human chronic myelogenous leukemia | 5.5 | |
| OVCAR | Human ovarian carcinoma | pM to low nM range | |
| PC-3 | Human prostate adenocarcinoma | pM to low nM range | |
| PC-3/M | Metastatic human prostate adenocarcinoma | pM to low nM range | |
| HCT-116 | Human colon carcinoma | pM to low nM range | |
| HepG2 | Human liver carcinoma | 233.97 | |
| HEK293 | Human embryonic kidney | 228.96 | |
| MDA-MB-231 | Human breast adenocarcinoma | 0.005 (in 1 mM glucose) | |
| MIA PaCa-2 | Human pancreatic carcinoma | 0.01 (in 1 mM glucose) | |
| A549 | Human lung carcinoma | 0.01 (in 1 mM glucose) | |
| BMDMs | Bone marrow-derived macrophages | 0.1 - 0.5 |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No effect or lower than expected inhibition | Incorrect concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal concentration. Refer to the IC50 table for guidance. |
| Compound degradation: this compound may have degraded due to improper storage. | Ensure the compound is stored at -20°C and protected from light. Prepare fresh stock solutions. | |
| Cell line resistance: Some cell lines exhibit inherent resistance to mitochondrial inhibitors. | Consider using a different cell line or a combination of inhibitors. | |
| High cell death or unexpected cytotoxicity | Concentration too high: The concentration of this compound may be in the toxic range for the cells. | Lower the concentration and perform a viability assay to determine the non-toxic range. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in the culture medium is below cytotoxic levels (typically <0.1% for DMSO). | |
| Off-target effects: At higher concentrations, this compound may inhibit other mitochondrial complexes, such as the succinate dehydrogenase system. | Use the lowest effective concentration to minimize off-target effects. | |
| Inconsistent or variable results | Inconsistent cell seeding: Uneven cell distribution in multi-well plates can lead to variability. | Ensure a homogenous cell suspension and proper mixing before and during cell seeding. |
| Edge effects in plates: Wells on the perimeter of a microplate are prone to evaporation, leading to altered concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium. | |
| Variable incubation times: Inconsistent incubation times with this compound can affect the outcome. | Standardize all incubation times across experiments. | |
| Unexpected Reactive Oxygen Species (ROS) production | Concentration-dependent effects: this compound's effect on ROS production can differ from other Complex I inhibitors like Rotenone. At low concentrations, it may block electron transfer without inducing ROS, while at higher concentrations, it can increase ROS production. | Carefully titrate the concentration of this compound and measure ROS levels to characterize the response in your specific cell model. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) to assess the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound and other mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the protocol. The instrument will measure baseline OCR before automatically injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, and assess the inhibitory effect of this compound.
Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's inhibitory action on mitochondrial Complex I.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
References
Technical Support Center: Stability of Piericidin A in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Piericidin A in aqueous solutions. This resource is designed to help users address specific issues they may encounter during their experiments, ensuring reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: How should I store this compound?
A: this compound is supplied as a pale yellow oil and should be stored at -20°C for long-term stability, where it is stable for at least two years.[1] For experimental use, it is recommended to prepare stock solutions in an appropriate organic solvent.
Q2: What is the best solvent for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[2] It has poor solubility in water.[2] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.
Q3: How stable is this compound in organic stock solutions?
A: Stock solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month.
Q4: How do I prepare aqueous working solutions of this compound?
A: Due to its poor water solubility, aqueous working solutions should be prepared by diluting the organic stock solution into your aqueous buffer or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is low enough to not have any physiological effects in your experimental system.
Q5: What factors can affect the stability of this compound in my aqueous experimental solution?
A: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The stability of many organic molecules is pH-dependent.
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Q6: I am seeing a loss of this compound activity in my cell-based assay over time. What could be the cause?
A: A gradual loss of activity could be due to the degradation of this compound in your aqueous cell culture medium. The stability in aqueous solution is limited. It is recommended to prepare fresh aqueous working solutions for your experiments or to conduct a stability study in your specific medium to determine its viable usage window.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the stability of this compound in your experiments.
Problem: Inconsistent or lower-than-expected activity of this compound.
This issue often points to the degradation of this compound in the aqueous working solution. Follow the steps below to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound activity.
Data on Stability of this compound
Currently, there is limited quantitative data available in the public domain regarding the stability of this compound in various aqueous solutions. The following tables summarize the known stability information.
Table 1: Stability of this compound (Solid and Organic Solutions)
| Form | Solvent | Storage Temperature (°C) | Stability |
| Solid (as supplied) | N/A | -20 | ≥ 2 years |
| Solution | DMSO | -20 | Up to 1 month |
| Solution | Ethanol | -20 | Up to 1 month |
Table 2: Qualitative Factors Influencing Aqueous Stability of this compound
| Factor | Influence on Stability | Recommendation |
| pH | Stability is likely pH-dependent. Extreme pH values may accelerate hydrolysis. | Maintain a pH close to physiological conditions (pH 7.4) unless the experiment requires otherwise. |
| Temperature | Higher temperatures are expected to increase the rate of degradation. | Prepare aqueous solutions at room temperature and use them promptly. Avoid heating solutions. |
| Light | The conjugated double bond system in this compound may be susceptible to photodegradation. | Protect aqueous solutions from light, especially direct sunlight and UV sources. |
Experimental Protocols
For researchers who need to determine the stability of this compound in their specific experimental buffer, the following protocol for a forced degradation study is provided.
Protocol: Stability Assessment of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer under defined conditions (e.g., temperature, pH, light).
Materials:
-
This compound
-
DMSO or Ethanol (HPLC grade)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve in DMSO or ethanol to a final concentration of 1-10 mg/mL. This will be your stock solution.
-
-
Preparation of Aqueous Working Solution:
-
Dilute the stock solution with your aqueous buffer to the final desired experimental concentration.
-
Ensure the final organic solvent concentration is minimal.
-
-
Forced Degradation Study:
-
Time Zero Sample: Immediately after preparation of the aqueous working solution, inject an aliquot into the HPLC system to determine the initial concentration (C₀).
-
Incubation: Aliquot the remaining aqueous working solution into several vials and incubate under the desired stress conditions:
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: Prepare the aqueous working solution in buffers of different pH values.
-
Light: Expose some vials to a light source (e.g., a photostability chamber) while keeping control vials in the dark.
-
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each condition and analyze by HPLC.
-
-
HPLC Analysis:
-
Method: Develop a suitable reverse-phase HPLC method to separate this compound from its potential degradation products. A gradient elution with a mobile phase of water and acetonitrile with a small amount of formic acid is a good starting point.
-
Detection: Monitor the elution profile at the λmax of this compound (approximately 238 nm).
-
Quantification: Determine the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the percentage of remaining this compound versus time for each condition.
-
Determine the half-life (t₁/₂) of this compound under each condition.
-
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
Potential Degradation Pathway
While the exact degradation pathway of this compound in aqueous solution is not well-documented, a plausible pathway involves hydrolysis and oxidation of its structure. The following diagram illustrates a hypothetical degradation pathway.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Piericidin A Cytotoxicity in Primary Neurons
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when studying the cytotoxic effects of Piericidin A in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural compound, originally isolated from Streptomyces bacteria, that acts as a potent inhibitor of the mitochondrial electron transport chain.[1] Its primary target is NADH-ubiquinone oxidoreductase, also known as Complex I.[2][3][4] By binding to the ubiquinone binding site on Complex I, this compound blocks the transfer of electrons from NADH to ubiquinone, thereby disrupting mitochondrial respiration.[5] This inhibition leads to decreased ATP synthesis and an increase in the production of reactive oxygen species (ROS).
Q2: Why is this compound considered a neurotoxin?
This compound is a potent neurotoxin because neurons are highly dependent on mitochondrial energy production to maintain their complex functions, such as maintaining ion gradients and neurotransmission. By inhibiting Complex I, this compound severely compromises neuronal energy metabolism. The resulting energy depletion and increased oxidative stress can trigger downstream signaling pathways that lead to programmed cell death, or apoptosis. In cultured neurons, this compound has been shown to potently induce cell death and cause changes associated with neurodegeneration, such as the redistribution of phosphorylated tau.
Q3: What is a typical effective concentration range for this compound in primary neurons?
The cytotoxic potency of this compound is highly dependent on the cell type. While some cancer cell lines show resistance with IC50 values in the high micromolar range (e.g., ~230 µM for HepG2 and Hek293 cells), other cell types are sensitive at nanomolar concentrations (e.g., 7.7 nM in etoposide-resistant HT-29 cells). For primary neurons, which are generally more sensitive, it is crucial to perform a dose-response curve for your specific culture conditions. A starting point for neurotoxicity studies could range from low nanomolar (10 nM) to low micromolar (1 µM) concentrations.
Q4: My primary neurons are showing signs of poor health (e.g., clumping, detaching) even in the vehicle control group. What could be the cause?
Poor health in control cultures often points to issues with the primary culture technique itself, rather than the experimental compound. Key factors to investigate include:
-
Coating Substrate: Ensure culture vessels are adequately coated with an appropriate substrate like Poly-D-Lysine (PDL), which is more resistant to enzymatic degradation than Poly-L-Lysine (PLL). Uneven coating or degradation can cause neurons to clump together.
-
Culture Medium: Primary neurons require a specialized, serum-free medium such as Neurobasal supplemented with B27 to thrive long-term with minimal glial proliferation.
-
Cell Seeding and Thawing: Primary neurons are extremely fragile. When thawing cryopreserved cells, do so quickly and add medium drop-wise to prevent osmotic shock. Avoid centrifuging primary neurons after thawing. Ensure an optimal seeding density, as neurons often fare better at higher densities.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your neurons (typically ≤0.1%). Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.
Q5: How should I prepare and store this compound solutions?
Proper storage is critical to maintain the compound's potency.
-
Long-Term Storage: As a solid or supplied oil, this compound should be stored at -20°C or -80°C and is stable for at least two years.
-
Stock Solutions: this compound is soluble in organic solvents like DMSO and ethanol. Stock solutions in these solvents can be stored at -20°C for up to one month.
-
Working Dilutions: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare fresh dilutions in your culture medium for each experiment and use them promptly, ideally within a few hours.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
| Problem ID | Issue Description | Potential Causes | Recommended Actions |
| P1 | Higher-than-expected cytotoxicity at low concentrations. | 1. High sensitivity of primary neurons: Neurons are more sensitive than many immortalized cell lines. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Stock concentration error: Inaccurate initial weighing or serial dilution errors. | 1. Perform a wide-range dose-response curve: Start from very low nanomolar concentrations to accurately determine the toxic threshold for your specific neuronal type. 2. Validate vehicle control: Ensure the final solvent concentration is below the toxic limit (e.g., <0.1% DMSO) and does not cause cell death on its own. 3. Re-verify calculations: Double-check all dilution calculations and, if possible, confirm the concentration of your stock solution. |
| P2 | High variability between replicate wells or experiments. | 1. Inconsistent cell seeding: Uneven distribution of cells across wells. 2. Edge effects: Evaporation and temperature fluctuations in the outer wells of multi-well plates. 3. Compound degradation: Instability of this compound in aqueous media over time. 4. Pipetting errors: Inaccurate liquid handling during cell seeding or compound addition. | 1. Ensure uniform cell suspension: Gently triturate the cell suspension before seeding each well/plate. 2. Avoid outer wells: Do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. 3. Prepare fresh dilutions: Make working solutions of this compound immediately before use. 4. Use proper pipetting technique: Ensure pipettes are calibrated and use consistent technique to minimize variability. |
| P3 | No significant cytotoxicity observed, even at high concentrations. | 1. Compound inactivity: The this compound stock may have degraded due to improper storage. 2. Assay interference: The compound may interfere with the chemistry of your cytotoxicity assay (e.g., reducing MTT tetrazolium salts). 3. Incorrect assay timing: The chosen endpoint may be too early to detect significant cell death. | 1. Use fresh compound: Prepare a new stock solution from a reliable source. 2. Use an orthogonal assay: Confirm results with a different cytotoxicity assay that has a distinct mechanism (e.g., measure LDH release instead of metabolic activity). 3. Perform a time-course experiment: Measure cytotoxicity at multiple time points (e.g., 12, 24, 48 hours) to identify the optimal endpoint. |
| P4 | Morphological changes (e.g., neurite blebbing, spine loss) without immediate cell death. | 1. Sub-lethal stress: Concentrations may be high enough to cause stress and early apoptotic events but not widespread death within the experimental timeframe. 2. Caspase-dependent apoptosis: The cells may be initiating a programmed cell death pathway that takes time to execute. 3. Off-target effects: While Complex I is the primary target, other cellular processes could be affected. | 1. Analyze earlier apoptotic markers: Use assays like Annexin V/PI staining to detect early stages of apoptosis before membrane integrity is lost. 2. Investigate caspase activation: Measure the activity of key executioner caspases like Caspase-3 to confirm the involvement of this pathway. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the phenotype. |
Data Summary
This compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines, underscoring the importance of empirical determination in your specific model system.
| Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Tn5B1-4 | Lepidopteran | 0.061 | |
| HT-29 | Human Colon Carcinoma (etoposide-resistant) | 0.0077 | |
| HepG2 | Human Liver Carcinoma | 233.97 | |
| Hek293 | Human Embryonic Kidney | 228.96 | |
| OS-RC-2 | Human Renal Cell Carcinoma | 5.2 | |
| HL-60 | Human Promyelocytic Leukemia | < 0.1 |
Visualizations
Signaling and Experimental Workflows
References
Off-target effects of Piericidin A in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Piericidin A in cellular assays. The information is designed to help identify and address potential off-target effects, ensuring accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a well-established and potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] By binding to the ubiquinone-binding pocket of Complex I, it blocks the transfer of electrons from NADH to ubiquinone.[3] This inhibition disrupts the proton motive force across the inner mitochondrial membrane, leading to a decrease in ATP synthesis. Consequently, cells treated with this compound often exhibit increased production of reactive oxygen species (ROS) and a metabolic shift towards glycolysis to compensate for the loss of oxidative phosphorylation.
Q2: I'm observing significant cytotoxicity at concentrations lower than expected for Complex I inhibition in my cell line. Could this be an off-target effect?
Yes, this is a possibility. While this compound is a potent Complex I inhibitor, its cytotoxicity can vary significantly across different cell lines. If you observe cytotoxicity at concentrations that do not correlate with the expected level of Complex I inhibition, it could be indicative of off-target effects. Some studies suggest that this compound and its derivatives may have other cellular targets. For example, the derivative glucothis compound has been reported to inhibit glucose transporters (GLUTs), and there are indications that piericidins might interfere with tyrosine kinase signaling pathways.
Q3: What are the known or suspected off-target effects of this compound?
Beyond its well-characterized role as a Complex I inhibitor, this compound has been associated with other potential cellular effects:
-
Tyrosine Kinase Signaling: There is some evidence suggesting that piericidins may interfere with tyrosine kinase-based signaling. However, the specific kinases and the mechanism of inhibition are not yet well-defined.
-
Glucose Transporter (GLUT) Inhibition: The glycosylated derivative, glucothis compound, has been shown to inhibit GLUT1 and GLUT4. While this has not been demonstrated for this compound itself, it highlights a potential area for off-target activity, especially in cell lines highly dependent on glucose uptake.
-
Induction of Apoptosis and Cell Cycle Arrest: this compound and its derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. While these effects can be a consequence of mitochondrial dysfunction, the possibility of direct effects on cell cycle or apoptosis regulatory proteins cannot be entirely ruled out without further investigation.
Q4: How can I differentiate between on-target (Complex I inhibition) and off-target cytotoxicity in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by providing downstream metabolites that are depleted due to Complex I inhibition. For example, supplementing the culture medium with pyruvate or α-ketoglutarate can sometimes bypass the effects of Complex I blockade. If the cytotoxicity persists, it may suggest the involvement of off-target mechanisms.
-
Use of Structurally Unrelated Complex I Inhibitors: Compare the cellular phenotype induced by this compound with that of other, structurally distinct Complex I inhibitors like Rotenone. If the observed effects are consistent across different inhibitors, they are more likely to be on-target. However, be aware that even different Complex I inhibitors can have distinct effects on processes like ROS production.
-
Cell Lines with Varying Mitochondrial Dependence: Utilize cell lines with different metabolic profiles. For instance, cells that are highly reliant on glycolysis (Warburg effect) may be less sensitive to Complex I inhibition than cells that depend on oxidative phosphorylation. Differential sensitivity that does not correlate with mitochondrial reliance could point to off-target effects.
-
Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Complex I in your cellular system at the concentrations you are using.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides actionable steps to diagnose and resolve them.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in cytotoxicity data between experiments. | 1. Inconsistent Cell Health or Density: Variations in cell passage number, confluency, or overall health can significantly impact sensitivity to cytotoxic agents. 2. Compound Instability or Precipitation: this compound, like many natural products, may be unstable or precipitate at high concentrations in aqueous media. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at a standardized density for all experiments. Ensure cells are healthy and actively proliferating before treatment. 2. Check Compound Solubility: Visually inspect your treatment media for any signs of precipitation. Prepare fresh stock solutions and dilute them in pre-warmed media just before use. Consider using a lower concentration of serum in the treatment media if compound binding to serum proteins is suspected. |
| Unexpectedly high cytotoxicity in a cell line known to be glycolytic. | 1. Off-target effects: The cytotoxicity may be independent of mitochondrial respiration and could be due to inhibition of other critical cellular processes. 2. Dual dependence: The cell line might be more reliant on mitochondrial function than initially assumed, or there could be a synthetic lethal interaction between glycolytic dependence and a secondary effect of this compound. | 1. Investigate Off-Targets: Perform a kinome scan or a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify potential off-target binding partners. 2. Assess Mitochondrial Function: Measure the oxygen consumption rate (OCR) to confirm the extent of Complex I inhibition at the cytotoxic concentrations. |
| Discrepancy between biochemical (e.g., isolated mitochondria) and cellular assay results. | 1. Cellular Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cells by efflux pumps, leading to a lower intracellular concentration than in a cell-free system. 2. Cellular Metabolism of the Compound: The compound may be metabolized by the cells into a less active or inactive form. | 1. Measure Intracellular Concentration: If possible, use analytical methods like LC-MS/MS to determine the intracellular concentration of this compound. 2. Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if this potentiates the cytotoxic effect. |
| No significant effect on cell viability, even at high concentrations. | 1. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as a high glycolytic capacity or robust antioxidant defenses. 2. Compound Inactivity: The this compound stock may have degraded. | 1. Confirm Complex I Inhibition: Directly measure Complex I activity or oxygen consumption rate (OCR) to ensure the compound is reaching its primary target. 2. Use a Sensitive Positive Control Cell Line: Test your this compound stock on a cell line known to be sensitive to its effects. 3. Test for Compound Integrity: If possible, verify the integrity of your this compound stock using analytical methods. |
Quantitative Data
This compound and Derivatives: IC50 Values in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against a panel of human cancer cell lines. This data highlights the potent and, in some cases, selective cytotoxic activity of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Tn5B1-4 | Insect | 0.061 | |
| This compound | HepG2 | Liver Cancer | 233.97 | |
| This compound | Hek293 | Embryonic Kidney | 228.96 | |
| Piericidin A1 | OVCAR-8 | Ovarian Cancer | 0.0005 | |
| Piericidin A1 | PC-3/M | Prostate Cancer | 0.001 | |
| Piericidin A1 | HCT-116 | Colon Cancer | 0.002 | |
| Piericidin A1 | SF-295 | Glioblastoma | 0.003 | |
| Piericidin A1 | PC-3 | Prostate Cancer | 0.009 | |
| Piericidin A1 | HL-60 | Leukemia | >12 | |
| Piericidin A1 | B16-F10 | Murine Melanoma | >12 | |
| Piericidin L | OS-RC-2 | Renal Cancer | 2.2 | |
| Piericidin M | OS-RC-2 | Renal Cancer | 4.5 | |
| Piericidin Derivative 2 | HL-60 | Leukemia | <0.1 | |
| Piericidin Derivative 3 | HL-60 | Leukemia | <0.1 | |
| Piericidin Derivative 4 | HL-60 | Leukemia | <0.1 | |
| Piericidin Derivative 5 | HL-60 | Leukemia | <0.1 | |
| 11-demethyl-glucothis compound | ACHN | Renal Cancer | 2.3 | |
| 11-demethyl-glucothis compound | HL-60 | Leukemia | 1.3 | |
| 11-demethyl-glucothis compound | K562 | Leukemia | 5.5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to assess the engagement of this compound with its target proteins within intact cells.
Objective: To determine if this compound binds to and stabilizes its intended target (Complex I) or potential off-targets at specific concentrations in a cellular context.
Principle: The binding of a ligand (e.g., this compound) to a protein can increase the protein's thermal stability. CETSA measures the extent of protein aggregation upon heating, where a stabilized protein will remain in the soluble fraction at higher temperatures.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blot reagents
-
Antibodies against the target protein(s) of interest (e.g., a subunit of Complex I) and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis:
-
Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against the target protein(s) and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the relative band intensity of the target protein against the temperature for both treated and untreated samples to generate a "melting curve". A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
-
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To assess the inhibitory activity of this compound against a broad range of protein kinases.
Principle: In vitro kinase activity assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by a specific kinase. Inhibition of this activity by a compound is quantified. Kinome profiling involves performing these assays in a high-throughput format against a large number of kinases.
Materials:
-
This compound
-
A commercial kinome profiling service or kit (e.g., Promega Kinase Selectivity Profiling Systems, R&D Systems Proteome Profiler Antibody Arrays)
-
Recombinant kinases, corresponding substrates, and ATP
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)
Procedure (General Workflow):
-
Compound Preparation:
-
Prepare a dilution series of this compound.
-
-
Kinase Reaction:
-
In a multi-well plate, combine the individual recombinant kinases, their specific substrates, and ATP in the appropriate assay buffer.
-
Add this compound at various concentrations to the wells. Include a positive control inhibitor and a DMSO vehicle control.
-
Incubate the plate at the optimal temperature for the kinases (usually 30°C or 37°C) for a specified time.
-
-
Detection:
-
Stop the kinase reaction.
-
Detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence, fluorescence, or antibody-based detection).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
"Hits" are identified as kinases that are inhibited by this compound within a certain potency threshold.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target and potential off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reaction Sites of Rotenone, this compound, and Amytal in Relation to the Nonheme Iron Components of NADH Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Piericidin A: A Technical Guide to IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of Piericidin A in various cell lines. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.
This compound IC50 Values in Various Cell Lines
This compound exhibits a wide range of cytotoxic effects across different cell lines, highlighting the importance of empirical IC50 determination for specific cell types. The following table summarizes publicly available IC50 data for this compound.
| Cell Line | Cell Type | IC50 (µM) |
| Tn5B1-4 | Insect | 0.061[1] |
| HCT-116 | Human Colon Carcinoma | 0.020[2] |
| OVCAR-8 | Human Ovarian Cancer | 0.0000005 |
| PC-3/M | Human Prostate Cancer (metastatic) | <0.009 |
| SF-295 | Human Glioblastoma | <0.009 |
| PC-3 | Human Prostate Cancer | 0.009[3] |
| PSN1 | Human Pancreatic Cancer | 12.03[2] |
| HL-60 | Human Promyelocytic Leukemia | >12[3] |
| B16-F10 | Murine Melanoma | >12 |
| T98G | Human Glioblastoma | >12.03 |
| A549 | Human Lung Carcinoma | >12.03 |
| HepG2 | Human Hepatocellular Carcinoma | 233.97 |
| HEK293 | Human Embryonic Kidney | 228.96 |
Experimental Protocols
Accurate IC50 determination is contingent on meticulous experimental design and execution. Below are detailed protocols for common assays used to assess the cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations that will span the expected IC50 value. It is advisable to perform a preliminary experiment with a broad range of concentrations to narrow down the effective range.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Caption: Workflow for IC50 determination using the MTT assay.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during IC50 determination experiments.
Frequently Asked Questions (FAQs):
-
Q1: Why are my replicate wells showing high variability?
-
A1: High variability can stem from several factors:
-
Uneven cell seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique. For adding small volumes, ensure the pipette tip is submerged in the liquid without touching the bottom of the well.
-
Edge effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and not use them for your experimental data.
-
Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved before reading the plate. You may need to increase the incubation time with the solubilization solution or gently pipette up and down.
-
-
-
Q2: My dose-response curve is not sigmoidal. What could be the reason?
-
A2: A non-sigmoidal curve can be due to:
-
Inappropriate concentration range: If the concentrations tested are too high or too low, you may only see the top or bottom plateau of the curve. Perform a wider range of dilutions in your next experiment.
-
Compound solubility issues: At high concentrations, this compound may precipitate out of the medium, leading to a plateau in the inhibition. Check the solubility of this compound in your culture medium.
-
Assay interference: The compound itself might interfere with the MTT assay. For example, if the compound is colored, it can affect the absorbance reading. Always run a control with the compound in cell-free medium to check for this.
-
-
-
Q3: The absorbance readings in my control wells are too low. What should I do?
-
A3: Low absorbance in control wells suggests a problem with cell health or number:
-
Low seeding density: The number of cells seeded may be too low for a robust signal. Optimize the seeding density for your specific cell line.
-
Poor cell health: Ensure you are using cells from a healthy, logarithmically growing culture. Cells that are over-confluent or have been passaged too many times may have reduced metabolic activity.
-
Contamination: Check your cultures for microbial contamination, which can affect cell viability.
-
-
-
Q4: How long should I incubate the cells with this compound?
-
A4: The optimal incubation time depends on the cell line's doubling time and the mechanism of action of the compound. For a compound like this compound that affects mitochondrial respiration, an incubation time of 24 to 72 hours is common. It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific experimental goals.
-
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound exerts its cytotoxic effects primarily by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The subsequent mitochondrial dysfunction can trigger the intrinsic apoptotic pathway.
Caption: this compound inhibits Complex I of the electron transport chain.
References
How to prepare a stable stock solution of Piericidin A
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and storage of Piericidin A stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[1][2][3] The choice of solvent may depend on the specific requirements of your experiment. For biological experiments, it is crucial to ensure that the final concentration of the organic solvent is not significant enough to cause physiological effects.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. However, general solubility guidelines are provided in the table below. It is recommended to consult the product-specific datasheet for the most accurate information.
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored at -20°C or -80°C.[1] When stored correctly, it is stable for at least two years.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO or ethanol can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C, which can be stable for six months to two years. To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q5: Is this compound soluble in aqueous solutions?
A5: this compound has poor water solubility. To work with this compound in aqueous buffers, it is recommended to first dissolve it in an organic solvent and then dilute this stock solution into the aqueous buffer.
Q6: What is the physical appearance of this compound?
A6: this compound is typically a pale yellow oil or a yellow solid.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder will not dissolve. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Increase the solvent volume.- Ensure you are using a recommended organic solvent (DMSO, ethanol, methanol, DMF).- To aid dissolution, you can gently warm the solution to 37°C and vortex or sonicate. |
| Precipitate forms when diluting the stock solution in an aqueous buffer. | - The aqueous solubility of this compound has been exceeded. | - Increase the proportion of the organic solvent in the final solution if experimentally permissible.- Decrease the final concentration of this compound in the aqueous buffer. |
| Inconsistent experimental results. | - Instability of the stock solution due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Ensure the stock solution is stored at the correct temperature (-20°C for short-term, -80°C for long-term).- Prepare and use single-use aliquots to avoid freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | up to 25 mg/mL | |
| ~10 mg/mL | ||
| 10 mM | ||
| Solubility in Ethanol | up to 20 mg/mL | |
| ~5 mg/mL | ||
| Stability of Solid | ≥ 2 years at -20°C | |
| Stability of Solution | up to 1 month at -20°C | |
| up to 6 months at -80°C | ||
| up to 2 years at -80°C |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Safety Precautions: this compound is a potent mitochondrial inhibitor and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound solid.
-
Dissolution:
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol) to the solid this compound.
-
To ensure complete dissolution, vortex the solution. If necessary, briefly warm the solution to 37°C or sonicate.
-
-
Storage:
-
For short-term storage (up to one month), store the stock solution at -20°C.
-
For long-term storage, dispense the stock solution into single-use aliquots and store at -80°C. This will prevent degradation due to repeated freeze-thaw cycles.
-
Protocol 2: Changing the Solvent of a this compound Solution
Some suppliers provide this compound as a solution in a specific solvent (e.g., ethanol). If a different solvent is required for your experiment, follow this procedure:
-
Evaporation: Under a gentle stream of inert gas (e.g., nitrogen), evaporate the existing solvent until the this compound is a dry film or oil.
-
Reconstitution: Immediately add the desired volume of the new solvent of choice (e.g., DMSO).
-
Storage: Store the newly prepared stock solution as described in Protocol 1.
Visualizations
Caption: Workflow for preparing and storing a stable this compound stock solution.
Caption: Troubleshooting common issues with this compound stock solutions.
References
Technical Support Center: Working with Piericidin A
Welcome to the technical support center for Piericidin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in experimental media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the successful and reproducible use of this potent mitochondrial complex I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a natural product derived from Streptomyces species that acts as a potent and specific inhibitor of mitochondrial NADH-ubiquinone oxidoreductase (Complex I).[1][2] Structurally similar to coenzyme Q, it binds to the ubiquinone binding site of Complex I, thereby disrupting the electron transport chain.[1][2] It is a lipophilic molecule with poor water solubility but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).[1]
Q2: Why does this compound precipitate in my cell culture media?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous media, the abrupt change in solvent polarity can cause the compound to fall out of solution, a phenomenon known as "solvent shift." Several factors can exacerbate this, including high final concentrations of this compound, high concentrations of the organic solvent in the final working solution, and the method of dilution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvents for preparing high-concentration stock solutions of this compound are high-purity, anhydrous DMSO or ethanol. It is crucial to ensure the this compound is fully dissolved in the organic solvent before further dilution. For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum permissible concentration of DMSO in my cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤ 0.1% to minimize off-target effects. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Can components of the cell culture media affect this compound solubility?
Yes, components in the media can influence the solubility of this compound. The presence of serum is particularly important. Serum albumin, such as bovine serum albumin (BSA), can bind to lipophilic compounds and act as a carrier, thereby increasing their apparent solubility and stability in the aqueous environment of the cell culture medium. Therefore, working in serum-free conditions may increase the likelihood of precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Issue 1: Precipitate Forms Immediately Upon Dilution
| Potential Cause | Recommended Solution |
| High Stock Concentration | Prepare a lower concentration stock solution. This will necessitate adding a larger volume to your media to achieve the same final concentration, but it can aid in a more gradual dilution. |
| Rapid Dilution | Add the this compound stock solution to the pre-warmed (37°C) media dropwise while gently swirling or vortexing the media. This avoids localized high concentrations of both the compound and the organic solvent, which can trigger immediate precipitation. |
| Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is non-toxic to your cells and as low as possible (ideally ≤ 0.1%). |
| Temperature Shock | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a room temperature or cold stock solution to warm media can decrease the solubility of the compound. |
Issue 2: Precipitate Forms Over Time During Incubation
| Potential Cause | Recommended Solution |
| Compound Instability | While specific data on the stability of this compound in media is limited, lipophilic compounds can degrade or aggregate over long incubation periods. It is best to prepare fresh working solutions immediately before each experiment. If long-term stability is a concern, it is advisable to perform an empirical stability test (see Experimental Protocols). |
| Interaction with Media Components | Over time, this compound may interact with salts or other components in the media, leading to precipitation. The presence of serum can help mitigate this by keeping the compound bound and soluble. If working in serum-free media, consider adding purified BSA. |
| pH Fluctuation | Ensure your media is properly buffered and the CO₂ level in your incubator is stable, as pH changes can affect the solubility of some compounds. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution; gentle warming to 37°C and vortexing can be applied if necessary.
-
Pre-warm Media: Place the required volume of complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.
-
Serial Dilution (Optional but Recommended): If a very high dilution factor is required, perform an intermediate dilution of the stock solution in pure DMSO or ethanol.
-
Final Dilution: While gently swirling the pre-warmed media, add the required volume of the this compound stock solution drop-by-drop.
-
Final Mix: Gently vortex the final working solution to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness before adding it to your cells.
Protocol 2: Using Bovine Serum Albumin (BSA) to Enhance Solubility
For experiments in serum-free media, the addition of BSA can improve the solubility and stability of this compound.
-
Prepare BSA-Containing Media: Supplement your serum-free medium with a suitable concentration of purified, sterile BSA (e.g., 0.1% to 0.5% w/v).
-
Follow Standard Protocol: Proceed with the steps outlined in Protocol 1, using the BSA-supplemented medium. The BSA will act as a carrier protein for the lipophilic this compound.
Protocol 3: Empirical Determination of this compound Solubility in Your Media
This protocol helps you determine the maximum concentration at which this compound remains soluble in your specific experimental conditions.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. It is recommended to test a range of concentrations above and below your intended working concentration.
-
Incubate: Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess for Precipitation:
-
Visual Inspection: Check for any visible precipitate or cloudiness.
-
Microscopic Examination: Place a drop of the solution on a microscope slide and look for crystalline structures.
-
Spectrophotometry (Optional): Measure the optical density (OD) at 600 nm. An increase in OD compared to a vehicle control indicates turbidity.
-
-
Determine Solubility Limit: The highest concentration that shows no evidence of precipitation is your empirical solubility limit.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Aqueous Solutions | Sparingly soluble |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Recommendation |
| ≤ 0.1% | Considered safe for most cell lines with minimal off-target effects. |
| 0.1% - 0.5% | Generally tolerated by many robust cell lines, but a vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and other cellular artifacts. Should be avoided if possible. |
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Cell Viability Assays for Piericidin A Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays on cells treated with Piericidin A. Given that this compound is a potent inhibitor of mitochondrial complex I, special considerations are necessary when selecting and interpreting viability assays.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my MTT/XTT assay results showing extremely low cell viability at very low concentrations of this compound?
A1: This is a common observation and a critical point to consider when working with this compound. This compound directly inhibits mitochondrial complex I, which is part of the electron transport chain.[1][2] Assays like MTT, XTT, and WST are based on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[3] Since this compound inhibits this metabolic activity, the assay will show a decrease in signal that is not necessarily proportional to the number of dead cells. This can lead to an underestimation of cell viability and artificially potent IC50 values.
Q2: What are more reliable alternative assays to MTT/XTT for this compound-treated cells?
A2: To avoid the confounding effects of mitochondrial inhibition, it is highly recommended to use non-metabolic assays or methods that directly assess cell membrane integrity and cell death pathways. Suitable alternatives include:
-
Trypan Blue Exclusion Assay: A simple, cost-effective method to count viable cells based on membrane integrity.
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
ATP-based Luminescence Assays: These assays measure the level of ATP in a cell population, which is a good indicator of metabolically active cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q3: Can I still use MTT or XTT assays in my experiments with this compound?
A3: While not ideal as a standalone assay, MTT or XTT can be used cautiously. However, it is crucial to validate the results with a non-metabolic assay to confirm that the observed decrease in signal is due to cell death and not just mitochondrial inhibition. If you must use these assays, consider them as a measure of metabolic activity rather than a direct measure of cell viability.
Q4: How does this compound induce cell death?
A4: By inhibiting mitochondrial complex I, this compound disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This can trigger oxidative stress and subsequently lead to the activation of apoptotic pathways.
Troubleshooting Guides
Troubleshooting: Inconsistent Results with MTT/XTT Assays
| Problem | Possible Cause | Solution |
| Drastic drop in viability at low this compound concentrations. | This compound is inhibiting mitochondrial dehydrogenases required for the assay. | Use a non-metabolic viability assay like Trypan Blue exclusion or Annexin V/PI flow cytometry for confirmation. |
| High background in wells without cells. | Contamination of media or reagents with reducing agents. | Use fresh, sterile media and reagents. Test for interference by incubating this compound with the assay reagent in cell-free wells. |
| Low signal in positive control wells. | Insufficient incubation time with the tetrazolium salt. Cell numbers are too low. | Optimize incubation time and cell seeding density for your specific cell line. |
Troubleshooting: Annexin V/PI Flow Cytometry
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control. | Cells were handled too harshly during preparation, leading to membrane damage. Spontaneous apoptosis due to over-confluent or starved cells. | Handle cells gently, avoid vigorous vortexing. Use cells from a healthy, sub-confluent culture. |
| Poor separation between cell populations. | Incorrect compensation settings. Delayed analysis after staining. | Set compensation using single-stained controls for each fluorochrome. Analyze samples promptly after staining. |
| High PI staining in the control group. | Over-trypsinization or mechanical stress during cell harvesting. | Use a minimal concentration of trypsin for the shortest possible time. Gently pipette to create a single-cell suspension. |
| False positive PI staining. | PI can bind to RNA in the cytoplasm of cells with compromised membranes. | Consider using a modified protocol that includes an RNase treatment step. |
Experimental Protocols
MTT Cell Viability Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Culture and Treatment: Culture cells to about 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
Principle: This assay utilizes a substrate for caspase-3 and -7 that, when cleaved by the active enzymes, releases a fluorophore or a chromophore, leading to a measurable signal.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing cells.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes), protected from light.
-
Signal Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
Visualizations
References
Piericidin A storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Piericidin A. Adherence to these guidelines is crucial for ensuring the compound's stability and the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term storage, this compound should be stored as supplied at -20°C or -80°C in a tightly sealed container, protected from light.[1][2] Under these conditions, it is stable for at least two years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: A stock solution can be prepared by dissolving this compound in an organic solvent such as DMSO, ethanol, methanol, or dimethylformamide (DMF).[1][3] It is recommended to purge the solvent with an inert gas before preparing the solution to prevent oxidation.
Q3: What is the stability of this compound in a stock solution?
A3: Stock solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: Is this compound soluble in aqueous solutions?
A4: this compound has poor water solubility. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in an organic solvent and then dilute this stock solution into the aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent is low, as it may have physiological effects.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound should be handled as a hazardous material. Avoid inhalation, and prevent contact with eyes, skin, and clothing. Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound storage, stability, and solubility.
| Parameter | Value | Solvents | Citations |
| Long-Term Storage Temperature | -20°C or -80°C | As supplied (pale yellow oil or solid) | |
| Long-Term Stability | ≥ 2 years | As supplied | |
| Stock Solution Storage Temperature | -20°C | DMSO, Ethanol | |
| Stock Solution Stability | Up to 1 month | DMSO, Ethanol | |
| Solubility | Up to 25 mg/mL | DMSO | |
| Up to 20 mg/mL | Ethanol | ||
| Soluble | Methanol, Dimethylformamide (DMF) | ||
| Poor | Water |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (as supplied)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the compound is at the bottom.
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Carefully weigh the required amount of this compound in a sterile microcentrifuge tube. Note: this compound may be supplied as an oil or solid.
-
Add the appropriate volume of purged, anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 415.57 g/mol .
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
When diluting, add the this compound stock solution to the cell culture medium and mix immediately by gentle vortexing or inversion to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that affects your specific cell type (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | This compound has poor aqueous solubility. The concentration of the organic solvent may be too high in the final solution, or the final concentration of this compound may exceed its solubility limit in the aqueous medium. | Ensure thorough mixing immediately after diluting the organic stock solution into the aqueous medium. Consider using a lower final concentration of this compound. Perform a solubility test with your specific medium if precipitation persists. |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. | Always store this compound as recommended and protect it from light. Prepare fresh working solutions for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| No observable effect at expected concentrations. | The actual concentration of the working solution is lower than calculated due to incomplete dissolution or adsorption to plasticware. The specific cell line or experimental system may be less sensitive to this compound. | Ensure the this compound is fully dissolved in the stock solution. Consider using low-adhesion microcentrifuge tubes. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Cell death or toxicity in control group. | The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution. | Calculate the final solvent concentration and ensure it is below the tolerance level for your cells. Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
Visualizations
Caption: Workflow for proper handling and preparation of this compound solutions.
References
- 1. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction sites of rotenone, this compound, and amytal in relation to the nonheme iron components of NADH dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. focusbiomolecules.com [focusbiomolecules.com]
Interpreting unexpected results with Piericidin A treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Piericidin A. It is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the mitochondrial respiratory chain, targeting NADH-ubiquinone oxidoreductase, also known as Complex I.[1][2][3] Its structure closely resembles that of coenzyme Q, allowing it to bind to the ubiquinone binding site within Complex I.[3][] This action disrupts the electron transport system, leading to an inhibition of mitochondrial respiration and a decrease in ATP synthesis.
Q2: How does this compound treatment affect the production of Reactive Oxygen Species (ROS)?
A2: this compound is classified as a Class A inhibitor of Complex I, a group of inhibitors known to increase the production of ROS. By blocking electron transfer at Complex I, electrons can leak and prematurely reduce molecular oxygen to form superoxide anions. However, this effect can be concentration-dependent. Some studies show that at lower concentrations, this compound may inhibit electron transfer with a less pronounced increase in ROS, whereas higher concentrations robustly stimulate ROS production.
Q3: What are the known off-target or secondary effects of this compound?
A3: Beyond its primary role as a Complex I inhibitor, this compound has several other documented activities. It is a potent neurotoxin and has been shown in animal models to aggravate genetically determined tau pathology. In plants, it can inhibit photosystem II. Additionally, it has shown potential as a quorum-sensing inhibitor in certain bacteria and can inhibit the expression of the endoplasmic reticulum protein GRP78.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is a pale yellow oil that should be stored as supplied at -20°C for long-term stability, where it should be stable for at least two years. It is soluble in organic solvents such as DMSO, ethanol, methanol, and dimethylformamide (DMF). To prepare a stock solution, dissolve the oil in your chosen organic solvent. This compound is only sparingly soluble in aqueous solutions. For biological experiments, you can dilute the organic stock solution into your aqueous buffer or media, but ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.
Troubleshooting Unexpected Experimental Results
Q5: I treated my cells with this compound, but I don't see the expected decrease in cell viability or induction of apoptosis. What could be wrong?
A5: Several factors could contribute to this unexpected result.
-
Cell-Type Specificity: The cytotoxic and apoptotic effects of this compound are highly dependent on the cell type. For example, the IC50 value for Tn5B1-4 cells is 0.061 µM, while for HepG2 and Hek293 cells, it is significantly higher at 233.97 µM and 228.96 µM, respectively. Your cell line may be less sensitive to Complex I inhibition.
-
Concentration and Duration: The concentration of this compound and the duration of the treatment may be insufficient. Review literature for your specific cell model or consider performing a dose-response and time-course experiment to determine the optimal conditions.
-
Metabolic Plasticity: Some cells can compensate for mitochondrial dysfunction by up-regulating glycolysis. If the experimental medium is rich in glucose, cells may survive by shifting their metabolic pathways.
-
Compound Inactivity: Ensure the compound has been stored correctly at -20°C and that the stock solution was prepared properly. Poor solubility in the final aqueous medium could also lead to a lower effective concentration.
Troubleshooting Flowchart: Low Cytotoxicity
Caption: A logical flowchart for troubleshooting experiments where this compound does not induce expected cell death.
Q6: My assay shows a smaller-than-expected increase in ROS levels after this compound treatment. Why might this be?
A6: This is a common point of confusion. While this compound does induce ROS, the dynamics can be complex.
-
Concentration Dependence: As noted in the literature, there can be a lag in ROS production at lower inhibitory concentrations of this compound compared to other Complex I inhibitors like Rotenone. A significant increase in ROS may only occur once Complex I is inhibited by 60-70%. You may need to increase the this compound concentration.
-
Cellular Antioxidant Capacity: The treated cells may have a robust antioxidant system (e.g., high levels of glutathione, superoxide dismutase) that is effectively neutralizing the initial surge in ROS.
-
Assay Sensitivity and Timing: The ROS probe you are using may not be sensitive enough, or you may be measuring at a suboptimal time point. ROS production can be transient. Consider a time-course experiment (e.g., measuring at 30 min, 1h, 2h, 4h post-treatment) and ensure your probe (e.g., DCFDA) is not being interfered with by other experimental components like NADH.
-
Mechanism Nuance: Research suggests that this compound may have two different binding sites with varying affinities. Binding to the high-affinity site may block electron transfer without inducing significant ROS, while binding to the lower-affinity site, which is shared by Rotenone, is associated with ROS production.
Data Presentation & Experimental Protocols
Table 1: Comparative IC50 Values for this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cell lines, highlighting its selective cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Tn5B1-4 | Insect (Mythimna separata) | 0.061 | |
| HepG2 | Human Liver Cancer | 233.97 | |
| Hek293 | Human Embryonic Kidney | 228.96 | |
| HT-29 | Human Colon Cancer (Etoposide-resistant) | 0.0077 |
Appendix A: Key Experimental Protocols
1. Protocol: Measurement of Cellular ROS Production
-
Objective: To quantify intracellular ROS levels following this compound treatment.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired time period (e.g., 1-4 hours). Include a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add pre-warmed loading buffer containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.
-
Measurement: Wash the cells once with PBS. Add PBS back to the wells and immediately measure the fluorescence on a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
2. Protocol: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add an equal volume of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5-10 minutes and measure the absorbance at ~570 nm using a microplate reader.
-
Signaling Pathways and Workflows
Diagram 1: this compound Mechanism of Action
Caption: The inhibitory effect of this compound on Complex I, leading to increased ROS and decreased ATP synthesis.
Diagram 2: General Experimental Workflow
Caption: A standard workflow for cellular experiments involving treatment with this compound.
References
Validation & Comparative
Piericidin A vs. Rotenone: A Comparative Guide to Mitochondrial Complex I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent mitochondrial complex I inhibitors: Piericidin A and Rotenone. By examining their mechanisms of action, binding sites, potency, and differential cellular effects, this document aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
At a Glance: Key Differences and Similarities
| Feature | This compound | Rotenone |
| Source | Produced by actinomycetes of the Streptomyces or Nocardioides genera.[1] | Found in the roots and stems of Lonchocarpus and Derris species.[1] |
| Chemical Structure | A pyridine derivative with a close structural similarity to the head group of ubiquinone.[1] | A five-ring isoflavonoid structure.[1] |
| Binding Site | Binds to the ubiquinone-binding pocket of complex I, overlapping with the Q reduction site.[2] Evidence suggests a second binding site within the Q access pathway. | Binds to the ubiquinone-binding site of complex I. |
| Potency (IC50) | Low nanomolar range in bovine heart mitochondria. Cell-type dependent, with an IC50 of 0.061 μM in Tn5B1-4 cells and much higher in HepG2 and Hek293 cells. | Low nanomolar range in bovine heart mitochondria. IC50 of 6.9 nM in bovine heart mitochondria. |
| Mechanism of Action | Competitively inhibits the binding of ubiquinone to complex I, blocking electron transfer from the terminal FeS cluster N2 to ubiquinone. | Disrupts electron transfer between the terminal FeS cluster N2 and ubiquinone. |
| Effect on ROS Production | Increases Reactive Oxygen Species (ROS) production, but requires a higher degree of complex I inhibition (60-70%) to initiate this effect compared to rotenone. | Increases ROS production, which can be initiated at a lower level of complex I inhibition (20-30%). |
| Off-Target Effects | Can inhibit photosystem II due to its structural similarity to ubiquinone. | Can have detrimental impacts on non-target aquatic organisms. Long-term exposure has been linked to neurodegeneration. |
Mechanism of Action and Binding Sites
Both this compound and Rotenone are potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain. They function by blocking the transfer of electrons from NADH to ubiquinone (coenzyme Q), a critical step in cellular respiration. This inhibition disrupts the proton-pumping activity of complex I, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).
While both inhibitors target the ubiquinone reduction site, there are subtle differences in their binding. This compound, being a structural analog of ubiquinone, directly competes for the same binding pocket. Cryo-electron microscopy studies have revealed that this compound can occupy two sites within the long ubiquinone access channel. Rotenone also binds within this hydrophobic pocket, effectively blocking the ubiquinone binding site. The binding of both inhibitors involves interactions with key residues in the NDUFS2 subunit of complex I.
Differential Effects on Reactive Oxygen Species (ROS) Production
A key differentiator between this compound and rotenone is their impact on ROS production. While both are classified as Class A inhibitors that increase ROS, the threshold for this effect varies. Rotenone can induce ROS production at a relatively low level of complex I inhibition (20-30%). In contrast, this compound requires a more substantial inhibition of the complex (60-70%) before a significant increase in ROS is observed. This difference is attributed to the possibility of two distinct, partially overlapping binding sites for this compound—one with high affinity and another with low affinity that is shared with rotenone. At low concentrations, this compound can block electron transfer without stimulating ROS formation, whereas at higher concentrations, it behaves similarly to rotenone.
Experimental Protocols
Measuring Complex I Activity
A common method to assess the inhibitory effects of this compound and rotenone is to measure the NADH oxidase activity of mitochondrial complex I. This can be achieved using isolated mitochondria or submitochondrial particles (SMPs).
Materials:
-
Isolated mitochondria or SMPs
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.4)
-
NADH
-
Ubiquinone-1 (Coenzyme Q1) or Decylubiquinone
-
Antimycin A (to inhibit complex III)
-
This compound and/or Rotenone stock solutions
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from tissue or cells using a standard differential centrifugation protocol. Resuspend the final mitochondrial pellet in a suitable storage buffer.
-
Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer, antimycin A, and ubiquinone-1.
-
Inhibitor Incubation: Add the desired concentration of this compound or rotenone to the reaction mixture and incubate for a specified period to allow for binding to complex I.
-
Initiate Reaction: Start the reaction by adding NADH to the mixture.
-
Measure Activity: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to complex I activity.
-
Data Analysis: Calculate the specific activity of complex I and compare the activity in the presence of the inhibitors to the control (vehicle-treated) samples to determine the percentage of inhibition.
Conclusion
Both this compound and rotenone are invaluable tools for studying mitochondrial function and dysfunction. Their selection should be guided by the specific experimental aims. Rotenone's well-characterized and potent induction of ROS at lower inhibition levels makes it a standard choice for models of mitochondrial oxidative stress and Parkinson's disease. This compound, with its structural similarity to ubiquinone and its concentration-dependent effect on ROS production, offers a more nuanced tool to dissect the relationship between electron transport inhibition and oxidative stress. Researchers should consider the potential for off-target effects and the specific cellular context when interpreting results obtained with either inhibitor.
References
A Comparative Analysis of Piericidin A and Metformin on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the effects of two prominent mitochondrial Complex I inhibitors, Piericidin A and metformin, on mitochondrial function. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for researchers in cellular metabolism and drug development.
Executive Summary
Both this compound and metformin target Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, albeit with different potencies and downstream consequences. This compound is a potent and specific inhibitor, often used as a research tool to model mitochondrial dysfunction.[1][2][3][4][5] Metformin, a widely prescribed anti-diabetic drug, is a milder inhibitor of Complex I. Their distinct inhibitory profiles lead to differential effects on cellular bioenergetics, reactive oxygen species (ROS) production, and overall cell viability. This guide will dissect these differences to inform experimental design and interpretation.
Mechanism of Action at Mitochondrial Complex I
This compound, a ubiquinone analog, binds to the ubiquinone binding site of Complex I, thereby blocking electron transfer. This potent inhibition disrupts the entire electron transport chain, leading to a significant decrease in mitochondrial respiration.
Metformin also inhibits Complex I, which is considered a primary mechanism for its glucose-lowering effects. However, its inhibition is described as milder and may be dependent on cellular context and concentration. Some studies suggest that metformin's inhibitory action is distinct from that of classical inhibitors like rotenone and this compound.
Comparative Effects on Mitochondrial Respiration
The inhibition of Complex I by both compounds leads to a decrease in the oxygen consumption rate (OCR). However, the potency of this effect differs significantly.
| Parameter | This compound | Metformin | Source |
| Effect on OCR | Potent inhibition | Mild to moderate inhibition | , |
| Concentration for Effect | Nanomolar (nM) range | Millimolar (mM) range for direct mitochondrial effect, micromolar (µM) in cells | , |
Impact on Reactive Oxygen Species (ROS) Production
The effect of these inhibitors on mitochondrial ROS production is complex and context-dependent.
| Condition | This compound | Metformin | Source |
| Forward Electron Transfer | Can increase ROS production | Can decrease ROS production | , |
| Reverse Electron Transport | Inhibits ROS production | Specifically decreases ROS production | , |
This compound, classified as a Class A inhibitor, can increase ROS production during forward electron transfer. In contrast, metformin has been shown to decrease ROS production, particularly that driven by reverse electron transport. In some contexts, metformin has been observed to attenuate induced mitochondrial ROS.
Effects on Cell Viability and Apoptosis
The impact on cell viability is highly dependent on the cell type and metabolic state.
| Parameter | This compound | Metformin | Source |
| IC50 (Cell Viability) | Highly variable, from nM to µM depending on cell line | Generally in the mM range, but can be lower depending on cell line | , |
| Apoptosis Induction | Induces apoptosis, often associated with decreased mitochondrial membrane potential | Can induce apoptosis, particularly in cancer cells, through various pathways including inactivation of ERK1/2 and modulation of Bax/Bcl-2 ratio | , |
This compound can be highly cytotoxic, with IC50 values in the nanomolar range for some cancer cell lines. Metformin's effect on cell viability is generally observed at millimolar concentrations, though it can selectively target cancer stem cells at lower doses. Metformin has been shown to reduce the viability of various cancer cell lines in a dose- and time-dependent manner.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1: Mechanism of Action of this compound and Metformin on the ETC.
References
Validating Piericidin A's Effect on Mitochondrial Membrane Potential: A Comparative Guide
This guide provides a comparative analysis of Piericidin A's effect on mitochondrial membrane potential, benchmarked against other common mitochondrial inhibitors. It is intended for researchers, scientists, and drug development professionals working in cellular metabolism and mitochondrial biology.
Introduction to this compound and Mitochondrial Function
This compound is a natural microbial product known for its potent inhibitory effects on the mitochondrial electron transport chain (ETC).[1] Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme that initiates the transfer of electrons from NADH to ubiquinone.[2][3][4] This inhibition disrupts the pumping of protons across the inner mitochondrial membrane, which is essential for generating the mitochondrial membrane potential (ΔΨm).[5] A stable ΔΨm is crucial for ATP synthesis and overall mitochondrial health; its dissipation is a key indicator of mitochondrial dysfunction and can trigger apoptosis. Validating the impact of compounds like this compound on ΔΨm is a fundamental step in toxicological and pharmacological studies.
Comparison with Alternative Mitochondrial Inhibitors
To objectively evaluate this compound, its effects are compared with two other well-characterized mitochondrial inhibitors: Rotenone, another Complex I inhibitor, and Antimycin A, a Complex III inhibitor. This comparison allows for a nuanced understanding of how inhibiting different stages of the ETC impacts mitochondrial membrane potential.
-
Rotenone: Like this compound, Rotenone is a classic inhibitor of Complex I. It blocks the electron transfer from the iron-sulfur clusters within Complex I to ubiquinone. While both this compound and Rotenone target Complex I, they have distinct binding sites, with some overlap.
-
Antimycin A: This inhibitor acts on Complex III (Ubiquinone:cytochrome c oxidoreductase), blocking electron transfer from cytochrome b to cytochrome c1. By inhibiting a downstream component of the ETC, Antimycin A provides a different mechanistic profile of ΔΨm disruption.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and its alternatives on mitochondrial function, with a focus on mitochondrial membrane potential.
| Compound | Target | Cell Type | Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Additional Effects | Reference |
| This compound | Complex I | Tn5B1-4 cells | 0.061 µM (IC50) | Decrease in ΔΨm correlated with apoptosis | Inhibits cell viability | |
| Complex I | Bone Marrow-Derived Macrophages (BMDMs) | 100 - 500 nM | Not directly quantified, but decreased Oxygen Consumption Rate (OCR) | Decreased NAD+/NADH ratio | ||
| Rotenone | Complex I | Neural Progenitor Cells (NPCs) | 50 nM | Not directly quantified, but compromised cell viability | Induces apoptosis | |
| Antimycin A | Complex III | A549 (human lung adenocarcinoma) | 50 µM | ~38% loss of ΔΨm | Induces apoptosis (~17%), increases ROS | |
| Complex III | ARPE-19 (human retinal pigment epithelial) | 25 µM | Dose-dependent decrease in ΔΨm | Drastic reduction in mitochondrial respiration (OCR) |
Experimental Protocols
Validating the effect of these inhibitors on ΔΨm typically involves the use of potentiometric fluorescent dyes. The accumulation of these cationic dyes within the mitochondrial matrix is dependent on the negative potential across the inner mitochondrial membrane. A decrease in fluorescence intensity indicates depolarization of the membrane.
General Protocol for Measuring ΔΨm using Flow Cytometry
This protocol provides a general framework. Optimal dye concentrations and incubation times should be determined empirically for each cell type and experimental condition.
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight to allow for adherence.
-
Compound Treatment: Treat cells with various concentrations of this compound, Rotenone, or Antimycin A for the desired duration (e.g., 4 to 24 hours). Include a vehicle-only control group. A positive control for maximal depolarization, such as the protonophore CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should also be included.
-
Dye Loading:
-
Prepare a working solution of a fluorescent potentiometric dye (e.g., 20-50 nM Tetramethylrhodamine, Ethyl Ester (TMRE) or 1-10 µM Rhodamine 123) in fresh, pre-warmed culture medium.
-
Remove the compound-containing medium from the cells and wash gently with PBS.
-
Add the dye-containing medium to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
After incubation, remove the dye-containing medium.
-
Wash the cells with PBS.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cell suspension and resuspend the pellet in a suitable buffer (e.g., PBS with 1% FBS).
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen dye (e.g., excitation at ~549 nm and emission at ~575 nm for TMRE).
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is determined. A decrease in MFI in treated samples compared to the vehicle control indicates a loss of mitochondrial membrane potential.
Visualizations
Mitochondrial Electron Transport Chain Inhibition
The diagram below illustrates the points of inhibition for this compound, Rotenone, and Antimycin A within the mitochondrial electron transport chain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of mitochondrial electron transport by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction sites of rotenone, this compound, and amytal in relation to the nonheme iron components of NADH dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Piericidin A and Annonacin: Potent Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent natural product inhibitors of mitochondrial Complex I: Piericidin A and annonacin. Both compounds are widely studied for their cytotoxic and neurotoxic properties, stemming from their ability to disrupt the mitochondrial electron transport chain. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of the key signaling pathways they modulate.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
Both this compound and annonacin exert their primary biological effects by inhibiting NADH:ubiquinone oxidoreductase, also known as Complex I, a critical enzyme in the mitochondrial electron transport chain.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a cascade of downstream effects including:
-
Decreased ATP Synthesis: The disruption of the electron transport chain impairs the generation of the proton motive force necessary for ATP synthase to produce ATP.[2][3] Systemic administration of annonacin in rats has been shown to decrease brain ATP levels by 44%.[4]
-
Increased Production of Reactive Oxygen Species (ROS): Inhibition of Complex I can lead to the backup of electrons and their subsequent leakage, resulting in the formation of superoxide and other reactive oxygen species.
-
Induction of Apoptosis: The culmination of cellular stress from ATP depletion and oxidative damage often leads to the initiation of programmed cell death, or apoptosis.
While both compounds target Complex I, they belong to different chemical classes and may exhibit distinct binding kinetics and downstream effects.[5] this compound is a microbial metabolite, whereas annonacin is a member of the acetogenin family of natural products found in plants of the Annonaceae family.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and annonacin. It is important to note that the data are compiled from various studies and experimental conditions may differ, precluding direct comparison of absolute values.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Tn5B1-4 (Insect) | 0.061 µM | |
| HepG2 (Human Liver Cancer) | 233.97 µM | ||
| Hek293 (Human Embryonic Kidney) | 228.96 µM | ||
| Annonacin | Dopaminergic Neurons (Rat) | 0.018 µM (LC50) | |
| ECC-1 (Human Endometrial Cancer) | 4.62 - 4.92 µg/mL | ||
| HEC-1A (Human Endometrial Cancer) | 4.62 - 4.92 µg/mL | ||
| MCF-7 (Human Breast Cancer) | 4.52 µg/mL | ||
| T47D (Human Breast Cancer) | 69.88 µg/mL |
Table 2: Comparative Neurotoxicity and Other Biological Effects
| Effect | This compound | Annonacin | Reference |
| Tau Protein Phosphorylation | Induces redistribution of phosphorylated tau. | Induces redistribution and hyperphosphorylation of tau. | |
| ATP Depletion | Implied through Complex I inhibition. | Causes a concentration-dependent decrease in ATP levels in neurons. | |
| ERK Signaling | Not explicitly detailed in the provided results. | Inhibits the ERK survival signaling pathway. |
Signaling Pathways
Annonacin-Induced Apoptosis and ERK Inhibition
Annonacin has been shown to induce apoptosis in cancer cells through the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting ERK, annonacin promotes caspase-mediated apoptosis.
Caption: Annonacin-induced apoptosis via ERK pathway inhibition.
Tau Pathology Induced by Complex I Inhibition
Both this compound and annonacin are implicated in the development of tauopathies, a class of neurodegenerative diseases. Their inhibition of mitochondrial Complex I leads to ATP depletion in neurons, which in turn causes the redistribution and hyperphosphorylation of the tau protein. This pathological alteration of tau is a hallmark of diseases like Alzheimer's.
Caption: Tau pathology induction by Complex I inhibitors.
Experimental Protocols
Detailed protocols for the key assays used to characterize this compound and annonacin are provided below. These are generalized methods and may require optimization for specific cell types and experimental conditions.
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.
References
- 1. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annonacin, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Rotenone and Piericidin A on ROS Production
Rotenone and Piericidin A are well-characterized inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain (ETC). While both effectively block electron flow from NADH to ubiquinone, their distinct interactions with the complex lead to differential effects on the production of Reactive Oxygen Species (ROS). This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Mechanism of Action and Differential Binding
Both Rotenone and this compound are classified as Class A inhibitors of Complex I, a group known to increase ROS production upon binding.[1][2][3] They function by blocking the transfer of electrons from the iron-sulfur cluster N2 to the ubiquinone (Coenzyme Q) binding site.[3] This inhibition causes the upstream electron carriers, such as the flavin mononucleotide (FMN) and various iron-sulfur clusters, to become highly reduced. This over-reduced state facilitates the leakage of electrons directly to molecular oxygen (O₂), forming the superoxide radical (O₂•−), a primary ROS.
Despite sharing a large, hydrophobic binding pocket, their precise binding sites are not identical and only partially overlap.[1] this compound is thought to possess two distinct binding sites: one with high affinity and another with low affinity that is shared with Rotenone. This difference in binding is a key factor underlying their differential effects on ROS generation.
Quantitative Comparison of ROS Production
Experimental data reveals a significant difference in the inhibition threshold required to trigger ROS production. Rotenone initiates a substantial increase in ROS generation at a relatively low level of Complex I inhibition, whereas this compound requires a much higher degree of inhibition to produce the same effect.
| Parameter | Rotenone | This compound | Reference |
| Inhibitor Class | Class A (Induces ROS) | Class A (Induces ROS) | |
| Complex I Inhibition Threshold for ROS Production | 20-30% | 60-70% | |
| Binding Characteristics | Binds to a specific site within the large hydrophobic pocket of Complex I. | Binds to two partially overlapping sites, one of which is shared with Rotenone. | |
| Effect on Semiquinone EPR Signal | Strongly reduces the signal. | Strongly reduces the signal. |
This differential effect is attributed to this compound's binding mechanism. At low concentrations, it occupies its high-affinity site, blocking electron transfer without inducing significant ROS formation. Only at higher concentrations, when it also occupies the lower-affinity site shared with Rotenone, does it trigger a substantial increase in ROS production, behaving similarly to Rotenone.
References
- 1. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Piericidin A Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of findings derived from the pharmacological use of Piericidin A, a potent mitochondrial Complex I inhibitor, and their cross-validation through genetic models. By juxtaposing data from chemical biology and genetic perturbation, this document offers a deeper, more robust understanding of the cellular pathways affected by Complex I dysfunction.
This compound: Mechanism of Action
This compound is a natural insecticide and a well-characterized inhibitor of the mitochondrial electron transport chain.[1][2] It specifically targets and irreversibly binds to the ubiquinone binding site of NADH:ubiquinone oxidoreductase, also known as Complex I.[3][4] This action disrupts the transfer of electrons from NADH to ubiquinone, thereby inhibiting mitochondrial respiration, decreasing ATP production, and increasing the generation of reactive oxygen species (ROS).[5] Due to its specific mechanism, this compound serves as a valuable chemical tool to model mitochondrial dysfunction in various experimental settings.
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
The inhibition of Complex I by this compound triggers a cascade of downstream cellular events. The primary effects—reduced ATP synthesis and elevated ROS—lead to the activation of stress-response pathways, including the AMPK pathway, and can influence major regulatory hubs like mTOR, which governs cell growth and autophagy.
Caption: Signaling cascade initiated by this compound's inhibition of Complex I.
Cross-Validation Using Genetic Models
While pharmacological inhibitors like this compound are powerful tools, results must be validated with genetic models to confirm that the observed effects are due to the inhibition of the intended target (on-target effects) and not unforeseen interactions with other cellular components (off-target effects). Genetic techniques such as CRISPR-based screens, as well as specific gene knockouts or knockdowns, provide a precise way to interrogate the function of genes and pathways.
A study by Olzmann et al. (2019) utilized genome-wide CRISPR screens in the presence of various mitochondrial inhibitors, including this compound, to systematically identify "genetic modifiers" of mitochondrial dysfunction. This approach allows for a direct comparison between a chemically-induced phenotype and a genetically-induced one.
Experimental Workflow for Cross-Validation
The workflow below illustrates how pharmacological and genetic approaches are used in parallel to validate hypotheses about gene function in the context of mitochondrial dysfunction.
Caption: Workflow comparing pharmacological and genetic experimental arms.
Comparative Data Analysis
The cross-validation approach reveals genetic dependencies that are either exacerbated (synthetic lethality) or alleviated (suppression) by the pharmacological inhibition of Complex I. The table below summarizes key findings from studies using this compound in conjunction with genetic screens.
| Cellular Process | Observation with this compound | Genetic Model (Perturbation) | Cross-Validation Result | Reference |
| Glycolysis | Cells become highly dependent on glycolysis for survival. | Knockout of PFKP (Phosphofructokinase, Platelet) | Synthetic Lethality : PFKP knockout cells show significantly reduced viability in the presence of this compound. | |
| Pentose Phosphate Pathway | Increased reliance on pathways that manage oxidative stress. | Knockout of G6PD (Glucose-6-Phosphate Dehydrogenase) | Synthetic Lethality : G6PD knockout cells are more sensitive to this compound-induced cell death. | |
| Lipid Peroxidation Defense | Increased oxidative stress leads to lipid peroxidation. | Knockout of GPX4 (Glutathione Peroxidase 4) | Synthetic Lethality : GPX4 knockout cells exhibit extreme sensitivity to this compound, confirming GPX4's critical role in mitigating ROS from Complex I inhibition. | |
| Mitochondrial Protein Synthesis | General mitochondrial stress. | Knockout of TRMT5 (tRNA Methyltransferase 5) | Suppressor Effect : Loss of TRMT5 unexpectedly alleviates the toxic effects of this compound, suggesting a buffering mechanism within mitochondrial protein synthesis pathways. |
Experimental Protocols
Protocol: Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen with this compound
This protocol provides a generalized methodology for identifying genes that are essential for survival when cells are treated with this compound, based on the approach used by Olzmann et al.
-
Cell Line Preparation : Use a stable cell line expressing the Cas9 nuclease (e.g., K562 cells).
-
Lentiviral Library Transduction : Transduce the Cas9-expressing cells with a genome-scale CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single guide RNA (sgRNA).
-
Antibiotic Selection : Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Population Splitting : After selection, split the cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and an experimental arm (treated with a sub-lethal dose of this compound). The dose should be determined beforehand to cause significant mitochondrial stress without being acutely cytotoxic to wild-type cells (e.g., IC20).
-
Cell Culture and Passaging : Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the depletion of cells with sgRNAs targeting essential genes.
-
Genomic DNA Extraction : Harvest cells from both arms and extract genomic DNA.
-
PCR Amplification and Sequencing : Amplify the sgRNA-encoding regions from the genomic DNA using PCR. Subject the amplicons to next-generation sequencing to determine the relative abundance of each sgRNA.
-
Data Analysis : Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population. Genes targeted by these depleted sgRNAs are considered synthetic lethal with Complex I inhibition.
Logical Relationship: Validating a Genetic Modifier
The ultimate goal of this cross-validation is to establish a logical link between the pharmacological effect and the function of a specific gene, confirming that the gene is a true modifier of the pathway being studied.
Caption: Logical framework for validating a genetic hit with a pharmacological tool.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Complex I inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of Piericidin A and capsaicin on cancer cells
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncological research, natural compounds present a promising frontier for the development of novel therapeutic agents. Among these, Piericidin A, a microbial metabolite, and Capsaicin, the pungent principle of chili peppers, have garnered significant attention for their cytotoxic effects on cancer cells. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers in their exploration of these potent molecules.
Quantitative Performance Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and Capsaicin across various cancer cell lines, offering a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Carcinoma | 0.020 | [1] |
| PSN1 | Pancreatic Cancer | 12.03 | [1] |
| T98G | Glioblastoma | >12.03 | [1] |
| A549 | Lung Carcinoma | >12.03 | [1] |
| Tn5B1-4 | - | 0.061 | [2] |
| HepG2 | Hepatocellular Carcinoma | 233.97 | |
| Hek293 | Human Embryonic Kidney | 228.96 | |
| OS-RC-2 | Renal Cell Carcinoma | 2.2 | |
| HL-60 | Promyelocytic Leukemia | <0.1 | |
| K562 | Chronic Myelogenous Leukemia | 5.5 | |
| ACHN | Renal Cell Carcinoma | 2.3 |
Table 2: IC50 Values of Capsaicin on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | ~200 | |
| A549 | Lung Adenocarcinoma | 183.268 | |
| L929 | Fibrosarcoma | 245.569 | |
| MG63 | Osteosarcoma | ~200 | |
| 143B | Osteosarcoma | ~200 | |
| HOS | Osteosarcoma | ~200 |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.
Mechanism of Action: A Comparative Overview
Both this compound and Capsaicin exert their anticancer effects through the induction of apoptosis and cell cycle arrest, albeit through distinct primary mechanisms.
This compound: Mitochondrial Complex I Inhibition
This compound's primary mode of action is the potent and specific inhibition of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I, a critical component of the electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a cascade of events culminating in apoptosis.
Key Effects of this compound:
-
Inhibition of Mitochondrial Respiration: By blocking Complex I, this compound halts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
-
Induction of Apoptosis: The disruption of mitochondrial function and the increase in oxidative stress trigger the intrinsic apoptotic pathway. This is often characterized by a decrease in the mitochondrial membrane potential.
-
Cell Cycle Arrest: Some studies indicate that piericidin derivatives can induce cell cycle arrest in specific cancer cell lines. For instance, certain derivatives have been shown to cause arrest in renal cell carcinoma and promyelocytic leukemia cells.
Capsaicin: A Multi-Targeted Approach
Capsaicin's anticancer activity is more pleiotropic, involving multiple signaling pathways and cellular processes. Its effects can be both dependent and independent of the transient receptor potential vanilloid 1 (TRPV1) channel.
Key Effects of Capsaicin:
-
Induction of Apoptosis: Capsaicin is a well-documented inducer of apoptosis in a wide range of cancer cells. This process often involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.
-
Cell Cycle Arrest: Capsaicin has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. For example, it can cause G0/G1 arrest in some cell lines and G2/M arrest in others.
-
Modulation of Signaling Pathways: Capsaicin influences several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the PI3K/Akt, MAPK, and NF-κB pathways.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and Capsaicin in cancer cells.
References
A Comparative Analysis of Piericidin A and Myxothiazol on Mitochondrial Complex I
This guide provides a detailed comparative study of two well-known mitochondrial inhibitors, Piericidin A and myxothiazol. While both disrupt the electron transport chain (ETC), they do so by targeting different respiratory complexes, leading to distinct biochemical and cellular outcomes. This analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development investigating mitochondrial function and pathology.
Overview of Inhibitory Mechanisms and Binding Sites
A fundamental distinction between the two compounds is their primary target within the ETC. This compound is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase), whereas myxothiazol inhibits Complex III (cytochrome bc1 complex).
-
This compound: As a structural analog of the native substrate ubiquinone, this compound is a classic inhibitor of Complex I.[1] It binds within the hydrophobic ubiquinone-binding channel, preventing the transfer of electrons from the terminal iron-sulfur cluster (N2) to ubiquinone.[2][3] Cryo-electron microscopy has revealed its binding site at the interface of the redox and proton-transfer domains of Complex I.[4][5] Evidence suggests the potential for two piericidin binding sites within the channel, indicating a cooperative binding mechanism that competes with ubiquinone.
-
Myxothiazol: In contrast, myxothiazol targets the quinol oxidation (Qo) site of Complex III. Its binding blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle. This inhibition occurs downstream of Complex I and directly affects the function of the cytochrome bc1 complex. Mutations conferring resistance to myxothiazol in yeast have been mapped to the mitochondrial gene for cytochrome b, further confirming its binding site within Complex III.
Comparative Effects on Mitochondrial Respiration
Both inhibitors effectively shut down mitochondrial respiration, but their distinct targets result in different impacts on the redox state of ETC components.
| Parameter | This compound | Myxothiazol |
| Primary Target | Complex I (NADH:ubiquinone oxidoreductase) | Complex III (Cytochrome bc1 complex) |
| Binding Site | Ubiquinone-binding channel | Quinol oxidation (Qo) site |
| Effect on ETC | Blocks electron entry from NADH | Blocks electron transfer from CoQH2 to Cytochrome c1 |
| Oxygen Consumption | Inhibits | Inhibits |
| NAD+/NADH Ratio | Decreases (NADH accumulates) | Indirectly decreases due to ETC blockage |
Table 1: Comparison of Inhibitor Properties and Primary Effects.
Differential Impact on Reactive Oxygen Species (ROS) Production
The production of reactive oxygen species is a critical consequence of mitochondrial inhibition, and the two compounds have markedly different effects.
-
This compound: this compound is categorized as a "Class A" Complex I inhibitor, which is known to increase the production of ROS. By blocking the ubiquinone reduction site, it causes an accumulation of reduced upstream electron carriers, leading to electron leakage and the formation of superoxide radicals, particularly from the flavin mononucleotide (FMN) and iron-sulfur centers of Complex I. This effect is observed during forward electron transport.
-
Myxothiazol: The effect of myxothiazol on ROS is more complex. By blocking the Qo site of Complex III, it prevents the formation of the unstable semiquinone radical at this site, thereby inhibiting a major source of ROS from Complex III. However, the resulting backup of electrons in the Q-pool can lead to increased ROS production at upstream sites, including Complex I (via reverse electron transport) and Complex II. Therefore, while it blocks one source of ROS, it can stimulate another, making its net effect context-dependent.
| Inhibitor | IC50 Value | Cell Line / System | Citation |
| This compound | 3.7 nM | Complex I Activity Assay | |
| 7.7 nM | HT-29 cells (glucose-deprived) | ||
| 61 nM | Tn5B1-4 cells | ||
| 20 nM | HCT-116 cells | ||
| Myxothiazol | 0.01 ng/mL (~0.02 nM) | A549 cells (cytotoxicity) | |
| 0.45 mol/mol cytochrome b | Submitochondrial particles (NADH oxidation) |
Table 2: Reported IC50 Values for this compound and Myxothiazol. Note: Direct comparison of IC50 values is challenging due to different experimental systems and endpoints (enzyme activity vs. cell viability).
Visualizations
Caption: Inhibition sites of this compound (Complex I) and Myxothiazol (Complex III).
Caption: Experimental workflow for an OCR measurement using a Seahorse XF Analyzer.
Experimental Protocols
Protocol 1: Mitochondrial Complex I Activity Assay
This protocol describes a colorimetric assay to measure Complex I activity by following the oxidation of NADH.
Materials:
-
Isolated mitochondria (1-5 µg per reaction)
-
Complex I Assay Buffer
-
NADH solution
-
Decylubiquinone (a ubiquinone analog)
-
A specific dye that is reduced by electron transfer
-
Rotenone or this compound (as inhibitor/control)
-
96-well microplate and plate reader capable of kinetic reads at 600 nm.
Procedure:
-
Sample Preparation: Isolate mitochondria from tissue or cell samples using a standard protocol (e.g., differential centrifugation or a commercial kit). Determine the protein concentration.
-
Reaction Mix: Prepare a "Sample Mix" containing Assay Buffer, Decylubiquinone, and the dye. For the inhibitor control, prepare a separate "Sample + Inhibitor Mix" containing this compound (or Rotenone).
-
Plate Setup: Add the appropriate mix to wells of a 96-well plate. Add 1-5 µg of your mitochondrial sample to the wells.
-
Initiate Reaction: Add the NADH working solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a reader set to kinetic mode. Measure the increase in absorbance at 600 nm at 30-second intervals for 5-30 minutes. The rate of absorbance change is proportional to Complex I activity.
-
Calculation: Calculate the specific activity by subtracting the rate of the inhibitor-containing wells from the rate of the sample wells. This corrects for non-Complex I-mediated NADH oxidation.
Protocol 2: Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure real-time cellular respiration.
Materials:
-
Adherent cells cultured in a Seahorse XF microplate
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone/Piericidin A and Antimycin A.
Procedure:
-
Cell Culture: Seed cells in an XF microplate and allow them to form a monolayer.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium and incubate the cells in a CO₂-free incubator.
-
Baseline Measurement: Place the plate in the XF Analyzer and measure the basal oxygen consumption rate (OCR) for several cycles.
-
Sequential Injections:
-
Port A: Inject Oligomycin to inhibit ATP synthase (Complex V). The resulting drop in OCR represents the portion of respiration linked to ATP production.
-
Port B: Inject FCCP , an uncoupling agent that collapses the proton gradient and drives the ETC to its maximum rate. This reveals the maximal respiratory capacity.
-
Port C: Inject a mixture of Rotenone/Piericidin A and Antimycin A to completely shut down the ETC. The remaining OCR is due to non-mitochondrial oxygen consumption.
-
-
Data Analysis: The instrument software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Cellular ROS Production Assay
This protocol uses the fluorescent probe 2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure changes in intracellular ROS.
Materials:
-
Cultured cells
-
DCFH-DA probe
-
This compound, Myxothiazol, or other compounds of interest
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Treatment: Culture cells in a suitable format (e.g., 96-well plate). Treat the cells with this compound, myxothiazol, or a vehicle control for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA in a suitable buffer. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize and quantify using a fluorescence microscope.
-
Analysis: Compare the fluorescence intensity of inhibitor-treated cells to control cells to determine the relative change in ROS production.
References
- 1. focusbiomolecules.com [focusbiomolecules.com]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of inhibitor-bound mammalian complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of inhibitor-bound mammalian complex I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Piericidin A: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Due to its potential acute toxicity, all waste containing Piericidin A must be treated as hazardous chemical waste. Adherence to the following procedures is critical for personnel safety and regulatory compliance.
This compound is a potent inhibitor of mitochondrial complex I and is classified as a hazardous substance, with some sources indicating it can be fatal if swallowed, inhaled, or in contact with skin[1]. Proper disposal is not merely a procedural formality but a critical safety mandate to protect researchers and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste streams.
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles with side-shields or a face shield must be worn[2].
-
Lab Coat: A fully buttoned lab coat provides necessary body protection[2].
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols or dust[2][3]. If this is not possible, a suitable respirator is required.
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Liquid Waste Management (Solutions of this compound)
-
Collection: All liquid waste, including stock solutions, experimental media, and the first rinse of empty containers, must be collected in a dedicated hazardous waste container.
-
Container: Use a sealable, leak-proof container made of a material compatible with the solvent used (e.g., glass or polyethylene). The container must be clearly labeled "Hazardous Waste," listing "this compound" and all other chemical constituents with their approximate concentrations.
-
Storage: Keep the waste container tightly sealed except when adding waste. Store it in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory. Ensure secondary containment is used for all liquid waste containers to prevent spills.
Solid Waste Management (Contaminated Labware)
-
Segregation: Collect all solid waste contaminated with this compound, such as pipette tips, gloves, bench paper, and culture plates, in a separate, designated hazardous waste container.
-
Container: Use a leak-proof, puncture-resistant container with a secure lid. A plastic-lined cardboard box or a designated plastic container is suitable.
-
Labeling: The container must be clearly labeled "Hazardous Waste," indicating that it is contaminated with "this compound."
Disposal of Empty this compound Containers
Empty chemical containers may still contain hazardous residues and must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble). Collect this first rinseate as hazardous liquid waste .
-
Perform a second and third rinse with the solvent or water. These subsequent rinses can typically be disposed of down the drain, but always check with your institution's Environmental Health and Safety (EHS) office.
-
-
Drying and Final Disposal: Allow the rinsed container to air-dry completely in a well-ventilated area, such as a fume hood. Once dry, deface or remove the original label before disposing of the container in the appropriate recycling or solid waste stream as non-hazardous waste.
Quantitative Disposal and Storage Limits
Laboratories must adhere to strict limits on the amount of hazardous waste stored on-site. Given the acute toxicity profile of this compound, it may fall under regulations for "P-listed" or acutely toxic chemicals.
| Parameter | Limit and Regulation | Source |
| Acutely Toxic Waste Accumulation | A maximum of one quart of liquid or one kilogram of solid acutely toxic chemical waste may be accumulated at a time in a Satellite Accumulation Area. | |
| General Hazardous Waste Accumulation | A maximum of 55 gallons of total hazardous waste may be stored in a Satellite Accumulation Area. | |
| Container Storage Time | Partially filled, properly labeled containers may remain in a Satellite Accumulation Area for up to one year . | |
| Full Container Removal | Once a waste container is full, it must be removed from the Satellite Accumulation Area within three days . |
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, immediate and thorough decontamination is required. The following protocol is based on general best practices and specific recommendations.
Materials:
-
Full PPE (as listed above)
-
Absorbent material (e.g., diatomite, universal binders, paper towels)
-
Alcohol (e.g., 70% ethanol)
-
Hazardous waste container for solid waste
-
Tongs or forceps
Procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill occurs within it.
-
Contain the Spill: Cover the spill with an absorbent, liquid-binding material to prevent it from spreading.
-
Apply Decontaminant: Gently apply alcohol to the absorbent material and the surrounding contaminated area, allowing it to soak in. Avoid splashing.
-
Allow Contact Time: Let the alcohol act for a sufficient contact time (a minimum of 10-20 minutes is recommended for general disinfection) to decontaminate the surface.
-
Clean Up: Using tongs or forceps, carefully collect all contaminated absorbent material and any broken glassware. Place it into the designated solid hazardous waste container.
-
Final Wipe-Down: Scrub the surface with fresh alcohol-soaked towels.
-
Dispose of Waste: Seal the hazardous waste container and ensure it is properly labeled for pickup.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
This compound Disposal Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
Disclaimer: This document provides guidance based on publicly available safety information. Always consult your institution's specific chemical hygiene plan and Environmental Health & Safety (EHS) department for definitive procedures and to ensure full compliance with all applicable regulations.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Piericidin A
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Piericidin A. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent inhibitor of mitochondrial complex I and requires careful handling due to its hazardous properties.
Hazard Summary
This compound is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] There are currently no established occupational exposure limits (e.g., PEL, REL, TLV) for this compound.[1][2]
| Hazard Classification | GHS Statements | Acute Toxicity Data (Animal Studies) |
| Acute Toxicity | Fatal if swallowed, in contact with skin or if inhaled. | Oral LD50 (Mouse): 3,170 µg/kgIntraperitoneal LD50 (Mouse): 870 µg/kgIntraperitoneal LDLo (Rat): 360 µg/kg |
| Skin Irritation | Causes skin irritation. | Not available |
| Eye Irritation | Causes serious eye irritation. | Not available |
| Respiratory Irritation | May cause respiratory irritation. | Not available |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated.[1][2]
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes.
-
Skin and Body Protection: An impervious lab coat or gown must be worn to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form or when there is a risk of aerosolization. Work in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.
-
Aliquotting: If working with a stock solution, prepare aliquots in a chemical fume hood to minimize exposure.
-
Avoidance of Contamination: Avoid inhalation of dust or aerosols, and prevent contact with skin and eyes.
-
After Handling: Wash hands thoroughly after handling the compound.
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
For long-term storage, it is recommended to store the solution at -20°C.
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Collection: Collect all contaminated materials (e.g., gloves, pipette tips, absorbent paper) in a designated, sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound."
-
Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
Spill Management Protocol
In the event of a spill, follow these steps to decontaminate the area safely:
-
Evacuate: Immediately evacuate the area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Wear appropriate PPE: Before cleaning, don the full required PPE, including a respirator.
-
Containment: Cover the spill with an absorbent material, such as diatomite or universal binders, to contain it.
-
Decontamination:
-
Carefully apply a decontaminating solution. While a specific validated protocol for this compound is not available, scrubbing the area with alcohol has been suggested. Alternatively, a freshly prepared 10% bleach solution can be used, allowing for a sufficient contact time (e.g., 30 minutes) before wiping clean.
-
Note: The effectiveness of any decontamination procedure should be validated in your specific laboratory setting.
-
-
Clean-up: Collect all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Final Cleaning: Wipe the area with soap and water.
-
Disposal: Dispose of all waste as hazardous waste according to institutional guidelines.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound exerts its cytotoxic effects by potently and irreversibly inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately inducing apoptosis.
Caption: Inhibition of Mitochondrial Complex I by this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
